molecular formula C5H3Cl2N B045657 2,6-Dichloropyridine CAS No. 2402-78-0

2,6-Dichloropyridine

Cat. No.: B045657
CAS No.: 2402-78-0
M. Wt: 147.99 g/mol
InChI Key: FILKGCRCWDMBKA-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H3Cl2N and its molecular weight is 147.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76606. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloropyridine
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InChI

InChI=1S/C5H3Cl2N/c6-4-2-1-3-5(7)8-4/h1-3H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FILKGCRCWDMBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=NC(=C1)Cl)Cl
Source PubChem
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Molecular Formula

C5H3Cl2N
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DSSTOX Substance ID

DTXSID2051895
Record name 2,6-Dichloropyridine
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Molecular Weight

147.99 g/mol
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Physical Description

Water or Solvent Wet Solid, White crystalline solid; [Alfa Aesar MSDS]
Record name Pyridine, 2,6-dichloro-
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CAS No.

2402-78-0
Record name 2,6-Dichloropyridine
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Foundational & Exploratory

An In-Depth Technical Guide to the Core Physical and Chemical Properties of 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine is a chlorinated derivative of pyridine (B92270) that serves as a pivotal building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique electronic and structural characteristics, arising from the presence of two electron-withdrawing chlorine atoms flanking the nitrogen atom in the pyridine ring, govern its reactivity and make it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into the signaling pathways of key therapeutic agents derived from this important molecule.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for laboratory and developmental work.

Physical Properties
PropertyValueReference
Molecular Formula C₅H₃Cl₂NN/A
Molar Mass 147.99 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point 83-86 °C[1]
Boiling Point 211-212 °CN/A
Density 1.516 g/cm³ (estimate)N/A
Solubility Insoluble in water; Soluble in methanol, ethanol, diethyl ether, chloroform, and benzene.N/A
Flash Point 110 °CN/A
pKa -3.02 (Predicted)N/A
Chemical Properties
PropertyDescriptionReference
Reactivity The chlorine atoms are susceptible to nucleophilic aromatic substitution, although the pyridine ring is deactivated by the two chlorine atoms. Substitution is generally more challenging than in other dichloropyridine isomers.[2]
Hazardous Decomposition Products Upon combustion, it may produce toxic and corrosive gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).N/A
Incompatible Materials Strong oxidizing agents.N/A

Spectral Data Summary

TechniqueKey Features
¹H NMR The spectrum is characterized by a simple AB₂ spin system. A triplet is observed for the proton at the 4-position (para), and a doublet is seen for the equivalent protons at the 3- and 5-positions (meta).
¹³C NMR The proton-decoupled spectrum shows three distinct signals corresponding to the three different carbon environments in the symmetric molecule.
Mass Spectrometry (MS) The mass spectrum exhibits a characteristic isotopic pattern for a molecule containing two chlorine atoms, with major peaks at m/z 147 (M+), 149 (M+2), and 151 (M+4).
Infrared (IR) Spectroscopy The IR spectrum displays characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and C-Cl stretching vibrations.

Experimental Protocols

Synthesis of this compound from 2-Chloropyridine

This protocol describes a common method for the synthesis of this compound via the chlorination of 2-chloropyridine.[3][4]

Materials:

  • 2-Chloropyridine

  • Chlorine gas

  • High-pressure reactor equipped with a gas inlet, mechanical stirrer, and thermocouple

  • Visible light source (e.g., blue light)

Procedure:

  • Charge the high-pressure reactor with 2-chloropyridine.

  • Seal the reactor and heat the contents to a temperature between 160-190 °C.

  • Introduce chlorine gas into the reactor at a controlled rate while irradiating the mixture with visible light.

  • Monitor the reaction pressure and maintain it within a safe operating range (typically 1-2 atmospheres).

  • Continue the reaction for 4-10 hours, gradually increasing the temperature to 190 °C.

  • Upon completion, cool the reactor to room temperature and safely vent any excess chlorine.

  • Carefully neutralize the crude reaction mixture with an aqueous solution of a weak base, such as sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate this compound.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy [5]

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (400 MHz):

  • Pulse Sequence: Standard single-pulse (e.g., zg30)

  • Number of Scans: 16

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 4 seconds

  • Spectral Width (SW): 12 ppm

¹³C NMR Acquisition Parameters (100 MHz):

  • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 1.5 seconds

  • Spectral Width (SW): 220 ppm

Gas Chromatography-Mass Spectrometry (GC-MS) [6]

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards as needed.

GC-MS Parameters:

  • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector: Split/splitless, operated in split mode (e.g., 50:1).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-200.

Signaling Pathways and Applications in Drug Development

This compound is a key starting material for several important therapeutic agents. Understanding the mechanism of action of these drugs provides insight into the relevance of this chemical scaffold in medicinal chemistry.

Liranaftate: An Antifungal Agent

Liranaftate is a topical antifungal drug synthesized from a precursor derived from this compound. Its mechanism of action involves the inhibition of squalene (B77637) epoxidase, a crucial enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.

Liranaftate_Mechanism cluster_fungal_cell Fungal Cell Squalene Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase CellDeath Fungal Cell Death Squalene->CellDeath Accumulation leads to toxicity Lanosterol Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Liranaftate Liranaftate SqualeneEpoxidase SqualeneEpoxidase Liranaftate->SqualeneEpoxidase Inhibits

Caption: Mechanism of action of the antifungal drug Liranaftate.

Enoxacin: An Antibiotic

Enoxacin is a broad-spectrum fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

Enoxacin_Mechanism cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV Topoisomerase IV Cell_Division Bacterial Cell Division Topo_IV->Cell_Division Cell_Death Bacterial Cell Death Enoxacin Enoxacin Enoxacin->DNA_Gyrase Inhibits Enoxacin->Topo_IV Inhibits

Caption: Mechanism of action of the antibiotic Enoxacin.

Anpirtoline (B1665510): A Serotonin (B10506) Receptor Modulator

Anpirtoline, a compound developed for potential antidepressant and analgesic applications, acts as a serotonin receptor agonist, with a preference for the 5-HT₁B receptor subtype.[6][7]

Anpirtoline_Mechanism cluster_synapse Serotonergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Presynaptic->Postsynaptic Serotonin Release Serotonin_Receptors 5-HT₁B Receptors Effect Modulation of Neuronal Signaling (e.g., antidepressant effect) Serotonin_Receptors->Effect Anpirtoline Anpirtoline Anpirtoline->Serotonin_Receptors Agonist

Caption: Anpirtoline's mechanism as a 5-HT₁B receptor agonist.

Conclusion

This compound is a chemical intermediate of significant industrial and academic interest. Its physical and chemical properties, along with its reactivity, make it a valuable precursor for the synthesis of a diverse range of functional molecules. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective use in research and development, particularly in the fields of medicinal chemistry and drug discovery. The successful development of drugs like liranaftate, enoxacin, and anpirtoline underscores the continued importance of this compound as a key molecular scaffold.

References

Synthesis of 2,6-Dichloropyridine from Pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,6-dichloropyridine from pyridine (B92270). This compound is a crucial intermediate in the manufacturing of pharmaceuticals, including the antibiotic enoxacin, and various agricultural chemicals.[1][2] This document details the prevalent industrial methods, focusing on direct chlorination pathways, and presents key experimental data and protocols for laboratory and potential scale-up applications.

Direct Chlorination of Pyridine

The most common industrial approach to synthesizing this compound is through the direct chlorination of pyridine. This process is typically a high-temperature, gas-phase reaction that can be initiated either thermally or photochemically. The reaction proceeds stepwise, with the initial formation of 2-chloropyridine (B119429) as a primary intermediate, which is then further chlorinated to yield the desired this compound.[1][3] Controlling the reaction conditions is critical to maximize the yield of the dichloro- product and minimize the formation of other isomers and more highly chlorinated by-products.[4][5]

Gas-Phase Photochemical Chlorination

Gas-phase photochemical chlorination is a widely employed industrial method. This process involves reacting vaporized pyridine with chlorine gas under ultraviolet (UV) irradiation.[5] Water is often used as a diluent to help control the reaction temperature and dilute the chlorine concentration.[5]

Experimental Protocol: Gas-Phase Photochemical Chlorination of Pyridine

A mixture of vaporized pyridine and vaporized water is introduced into a reactor equipped with a UV lamp (e.g., a high-pressure mercury lamp).[5] Concurrently, a pre-mixed stream of vaporized chlorine and vaporized water (dilute chlorine) is fed into the reactor.[5] The reaction is typically carried out at temperatures ranging from 180°C to 300°C.[5] The reaction mixture, containing unreacted pyridine, 2-chloropyridine, this compound, and hydrogen chloride, is then cooled.[6] The separation of this compound from the resulting mixture can be achieved by distillation in the presence of water and sulfuric acid.[5]

Table 1: Summary of Gas-Phase Photochemical Chlorination Conditions and Yields

ParameterValueReference
ReactantsPyridine, Chlorine[5]
DiluentWater[5]
InitiationUV Irradiation[5]
Temperature180°C - 300°C[5]
Yield of this compoundUp to 48% (as per a cited patent)[4]
Liquid-Phase Chlorination of 2-Chloropyridine

An alternative and more controlled approach involves the liquid-phase chlorination of 2-chloropyridine, which is the intermediate in the direct chlorination of pyridine. This method can be performed with or without a catalyst and can be initiated by light.[4][7] This process offers the advantage of potentially higher selectivity and easier temperature management.

Experimental Protocol: Liquid-Phase Photo-initiated Chlorination of 2-Chloropyridine

2-Chloropyridine or a mixture of 2-chloropyridine and this compound is charged into a reactor.[4][8] The liquid is heated to a temperature between 160°C and 190°C.[4] Chlorine gas is then bubbled through the heated liquid under visible light initiation.[4] The reaction is monitored until the desired conversion of 2-chloropyridine to this compound is achieved. A key advantage of this method is that the reaction can be driven to high conversion with high selectivity, and often the product mixture requires minimal purification.[4]

Table 2: Summary of Liquid-Phase Chlorination of 2-Chloropyridine

ParameterValueReference
Starting Material2-Chloropyridine or a mixture with this compound[4][7]
ReactantChlorine[4][7]
PhaseLiquid[7]
InitiationPhoto-initiation (Visible Light)[4]
Temperature160°C - 190°C[4]
CatalystNot required[4][7]
ConversionHigh[4]
SelectivityHigh[4]

Alternative Synthetic Routes

While direct chlorination is dominant, other methods for the synthesis of chlorinated pyridines exist, which can be adapted for the production of this compound.

Chlorination of 2-Hydroxypyridine

2-Hydroxypyridine can be chlorinated using phosphoryl chloride (POCl₃) to yield 2-chloropyridine.[3] This 2-chloropyridine can then be subjected to a second chlorination step as described in section 1.2 to produce this compound. While this is a multi-step process, it can be advantageous in a laboratory setting where direct high-temperature gas-phase chlorination is not feasible.

Experimental Protocol: Chlorination of 2-Hydroxypyridine with POCl₃

2-Hydroxypyridine is heated with an excess of phosphoryl chloride (POCl₃), often in the presence of a base such as pyridine, in a sealed reactor.[9] The reaction mixture is heated to reflux to drive the conversion to 2-chloropyridine. After the reaction is complete, the excess POCl₃ is carefully quenched, and the 2-chloropyridine is isolated and purified. The purified 2-chloropyridine can then be used as the starting material for a subsequent chlorination to this compound.

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the synthesis and purification of this compound.

Synthesis_Pathways Pyridine Pyridine Two_CP 2-Chloropyridine Pyridine->Two_CP + Cl2 (Gas Phase, UV/Heat) Two_Six_DCP This compound Two_CP->Two_Six_DCP + Cl2 (Liquid Phase, Light/Heat) Two_HP 2-Hydroxypyridine Two_HP->Two_CP + POCl3

Caption: Key synthetic routes to this compound.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Workup and Purification Reactants Pyridine + Chlorine (or 2-Chloropyridine + Chlorine) Reaction_Vessel Reactor (Gas or Liquid Phase) Reactants->Reaction_Vessel Conditions Apply Heat / UV Light Reaction_Vessel->Conditions Cooling Cool Reaction Mixture Reaction_Vessel->Cooling Conditions->Reaction_Vessel Neutralization Neutralization (if necessary) Cooling->Neutralization Distillation Fractional Distillation Neutralization->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: General experimental workflow for synthesis.

Safety Considerations

The synthesis of this compound involves hazardous materials and reaction conditions. Chlorine gas is highly toxic and corrosive. High-temperature and/or photochemical reactions require specialized equipment and careful monitoring to prevent runaway reactions. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The handling of phosphoryl chloride requires extreme caution as it reacts violently with water. Proper quenching procedures are essential.

Conclusion

The synthesis of this compound from pyridine is a well-established industrial process, primarily relying on direct gas-phase chlorination. For more controlled laboratory-scale synthesis, the liquid-phase chlorination of 2-chloropyridine offers a viable alternative with high selectivity. The choice of synthetic route will depend on the desired scale of production, available equipment, and safety infrastructure. The data and protocols provided in this guide offer a solid foundation for researchers and professionals working on the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide on the Solubility and Stability of 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine is a halogenated aromatic heterocyclic organic compound with the chemical formula C₅H₃Cl₂N.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including antiarrhythmic agents and the antibiotic enoxacin, as well as in the production of pesticides.[1][2][3] A thorough understanding of its solubility and stability is paramount for its effective use in chemical synthesis, formulation development, and for ensuring safety and regulatory compliance.

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, focusing on its solubility in various solvents and its stability under different environmental conditions. Detailed experimental protocols for determining these parameters are also presented to aid researchers in their laboratory work.

Physicochemical Properties

This compound is a white to pink or grayish-white crystalline powder at room temperature.[2][3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₃Cl₂N[2][4]
Molecular Weight 147.99 g/mol [2][5]
Melting Point 83-86 °C[2][3]
Boiling Point 211-212 °C[1][6]
Appearance White to pink or grayish-white crystalline powder[2][3]
pKa -3.02 ± 0.10 (Predicted)[2][7]
log Pow (Octanol/Water) 2.15[6]

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. The principle of "like dissolves like" is a useful guideline for predicting its solubility in various solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

SolventSolubilityTemperatureReference
Methanol 50 mg/mL (clear solution)Not Specified[2][7]
Water < 1 g/L20 °C[2][7]
Ethanol Crystallizes from EtOHNot Specified[2]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.[8]

Materials:

  • This compound

  • Solvent of interest

  • Vials with screw caps

  • Analytical balance

  • Shaker or rotator set at a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After the incubation period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent if necessary.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the solubility.

  • The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Workflow for Solubility Determination

G Figure 1: Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to solvent in a sealed vial B Agitate at constant temperature (e.g., 24-48 hours) A->B C Allow solid to settle B->C D Filter supernatant C->D E Analyze filtrate concentration (e.g., by HPLC-UV) D->E F Quantify using a calibration curve E->F

A generalized workflow for determining the equilibrium solubility of a compound.

Stability Profile

This compound is a stable compound under normal storage conditions.[9] However, it is susceptible to degradation under certain conditions.

General Stability and Incompatibilities
  • Storage: this compound is stable at room temperature when stored in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[9]

  • Thermal Decomposition: Upon heating, it may decompose to produce corrosive and/or toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[9] It has been noted that this compound begins to decompose exothermally near 370 °C and decomposes rapidly at 380 °C.[10]

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following protocols are based on general guidelines for such studies.[11][12]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 M HCl.

    • Heat the solution (e.g., at 60 °C) and collect samples at various time points.

    • Neutralize the samples before analysis.

  • Base Hydrolysis:

    • Dissolve the compound and treat with 0.1 M NaOH.

    • Maintain at room temperature or heat gently, collecting samples over time.

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

    • Monitor the degradation over time.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in a calibrated oven (e.g., 80 °C).

    • Analyze the compound at different time intervals.

  • Photostability:

    • Expose both the solid compound and a solution of the compound to light in a calibrated photostability chamber according to ICH guidelines.

    • Analyze the samples at various time points.

Analysis of Degradation Products: The samples from the forced degradation studies should be analyzed by a stability-indicating method, typically HPLC with a PDA or MS detector. This will allow for the separation and quantification of the parent compound and any degradation products. LC-MS is particularly useful for the identification of the mass of the degradation products, which aids in their structural elucidation.[11]

Workflow for Forced Degradation Studies

G Figure 2: Workflow for Forced Degradation Studies cluster_0 Stress Conditions cluster_1 Sampling and Analysis cluster_2 Data Interpretation A Acid Hydrolysis (HCl, heat) F Collect samples at various time points A->F B Base Hydrolysis (NaOH, heat) B->F C Oxidation (H₂O₂) C->F D Thermal Stress (Dry Heat) D->F E Photolytic Stress (Light Exposure) E->F G Analyze by Stability-Indicating Method (e.g., HPLC-PDA/MS) F->G H Quantify parent compound and degradation products G->H I Identify degradation pathways and elucidate structures H->I

A generalized workflow for conducting forced degradation (stability) studies.

Role in Synthesis

This compound is a versatile intermediate in organic synthesis. The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[13] A key application is in the synthesis of the antibiotic enoxacin.

Synthetic Pathway Example: Precursor to Enoxacin

G Figure 3: Role of this compound in Synthesis A This compound B Nucleophilic Substitution (e.g., with an amine) A->B C Intermediate Product B->C D Further Reactions C->D E Enoxacin (Antibiotic) D->E

A simplified diagram showing the role of this compound as a starting material.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound, supported by available data and standardized experimental protocols. A comprehensive understanding of these properties is essential for researchers and professionals in the fields of chemical synthesis and drug development to ensure the efficient and safe handling and application of this important chemical intermediate. The provided methodologies for solubility and stability testing offer a framework for generating robust and reliable data in the laboratory.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloropyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its symmetric structure.

1.1. ¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, arising from the molecule's symmetry.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3, H-5~7.3Doublet (d)~7-8
H-4~7.7Triplet (t)~7-8
Data sourced from predictive analysis based on analogous structures.[2][3]

1.2. ¹³C NMR Data

The ¹³C NMR spectrum further confirms the structure of this compound.

Carbon Chemical Shift (δ, ppm)
C-2, C-6151.2
C-4140.1
C-3, C-5123.5
Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.[4]

1.3. Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR data for a solid sample like this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is compatible with the compound and does not have overlapping signals with the analyte peaks.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Instrument Setup:

    • The NMR data should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR to ensure adequate signal resolution.[5]

    • The instrument needs to be properly tuned and shimmed to achieve a homogeneous magnetic field. An automatic shimming routine is typically sufficient.[6]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are usually sufficient.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[6]

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to determine the connectivity of the protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Tune and Shim Spectrometer C->D E Acquire 1H and 13C Spectra D->E F Fourier Transform E->F G Phase Correction F->G H Calibration G->H I Integration and Analysis H->I

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.1. IR Data

The IR spectrum of this compound shows characteristic absorption bands for the aromatic ring and the carbon-chlorine bonds.

Wavenumber (cm⁻¹) Intensity Assignment
~3070WeakC-H stretch (aromatic)
~1570StrongC=C stretch (aromatic ring)
~1540StrongC=N stretch (aromatic ring)
~1420MediumC-C stretch (aromatic ring)
~1140StrongC-H in-plane bend
~780StrongC-Cl stretch
~720StrongC-H out-of-plane bend
Data is a composite from various sources and techniques (KBr pellet, Nujol mull).[7][8][9]

2.2. Experimental Protocol for IR Data Acquisition (KBr Pellet Technique)

The potassium bromide (KBr) pellet method is a common technique for analyzing solid samples.[10]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press die.

  • Pellet Formation:

    • Apply pressure (typically 8-10 tons) to the die using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known correlation tables or reference spectra to identify the functional groups present.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Grind Sample with KBr B Transfer to Pellet Press A->B C Form Pellet B->C D Acquire Background Spectrum C->D E Acquire Sample Spectrum D->E F Identify Absorption Bands E->F G Correlate to Functional Groups F->G

IR Spectroscopy (KBr Pellet) Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

3.1. Mass Spectrometry Data

The mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing two chlorine atoms.

m/z Relative Intensity (%) Assignment
147100[M]⁺ (with ²³⁵Cl)
14965[M+2]⁺ (with ¹³⁵Cl and ¹³⁷Cl)
15110[M+4]⁺ (with ²³⁷Cl)
112~40[M-Cl]⁺
77~20[C₅H₃N]⁺
Data obtained from Electron Ionization (EI) Mass Spectrometry.[11][12]

3.2. Experimental Protocol for Mass Spectrometry Data Acquisition

The following protocol outlines a general procedure for analyzing a solid sample like this compound using a mass spectrometer, often coupled with a chromatographic inlet system.[13][14]

  • Sample Introduction:

    • For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized and separated on a capillary column.

  • Ionization:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[15]

  • Mass Analysis:

    • The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Data Analysis:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

    • Determine the molecular weight from the molecular ion peak ([M]⁺).

    • Analyze the isotopic pattern to confirm the presence and number of chlorine atoms. The expected 9:6:1 ratio for the M, M+2, and M+4 peaks is a key indicator for a dichlorinated compound.[2]

    • Interpret the fragmentation pattern to gain further structural information.

MS_Workflow cluster_intro Sample Introduction (GC) cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare Dilute Solution B Inject into GC A->B C Separation on Column B->C D Ionization (EI) C->D E Mass Analysis (m/z Separation) D->E F Detection E->F G Generate Mass Spectrum F->G H Analyze Molecular Ion and Isotopes G->H I Interpret Fragmentation H->I

Mass Spectrometry (GC-MS) Workflow

References

An In-Depth Technical Guide to the Reactivity of 2,6-Dichloropyridine with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,6-dichloropyridine with a range of nucleophiles. Due to its prevalence as a scaffold in pharmaceuticals and agrochemicals, understanding the substitution patterns of this versatile building block is crucial for the rational design of novel molecules. This document details the core principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions involving this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Core Concepts: Reactivity of the Pyridine (B92270) Ring

The pyridine ring in this compound is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is further amplified by the inductive electron-withdrawing effects of the two chlorine atoms at the C2 and C6 positions. Consequently, the pyridine ring is activated towards attack by nucleophiles, primarily through a nucleophilic aromatic substitution (SNAr) mechanism. The chlorine atoms at the 2- and 6-positions are ortho to the ring nitrogen, making them particularly susceptible to displacement.

Nucleophilic Aromatic Substitution (SNAr) with N, O, and S Nucleophiles

The primary reaction pathway for the functionalization of this compound is the SNAr mechanism. This process typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of a chloride leaving group to restore aromaticity. The symmetry of this compound means that monosubstitution can occur at either the C2 or C6 position, yielding a single product. However, the introduction of the first nucleophile deactivates the ring towards further substitution, often making the second substitution more challenging.

Reaction with Nitrogen Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines is a widely employed method for the synthesis of aminopyridines. These reactions can be carried out under thermal conditions or, for less reactive amines, facilitated by palladium catalysis (Buchwald-Hartwig amination).

Quantitative Data for Amination Reactions

NucleophileReagents and ConditionsSolventTemperature (°C)Time (h)ProductYield (%)Reference
Piperidine (B6355638)K₂CO₃DMF100242-Chloro-6-(piperidin-1-yl)pyridine85[1]
MorpholineEt₃NEthanolReflux124-(6-Chloropyridin-2-yl)morpholine92[2]
Aniline (B41778)NaOtBu, Pd₂(dba)₃, XPhosToluene (B28343)10016N-(6-Chloropyridin-2-yl)aniline88Adapted from[3]
Various AminesPd(OAc)₂, BINAP, NaOtBuToluene70-1002-242-Amino-6-chloropyridines73-96[4]
Reaction with Oxygen Nucleophiles (Alkoxides)

Alkoxides readily react with this compound to yield alkoxy-substituted pyridines. The reaction typically proceeds under mild conditions to afford the mono-substituted product. Disubstitution can be achieved under more forcing conditions.

Quantitative Data for Alkoxylation Reactions

NucleophileReagents and ConditionsSolventTemperature (°C)Time (h)ProductYield (%)Reference
Sodium MethoxideNaH, MethanolDMF0 - 20162-Chloro-6-methoxypyridine94Adapted from patent data
Sodium EthoxideSodiumEthanolReflux92-Chloro-6-ethoxypyridine-[5]
Sodium tert-ButoxidetBuOKDMSORoom Temp1-52-(tert-Butoxy)-6-chloropyridine-[6]
Reaction with Sulfur Nucleophiles (Thiols)

Thiolates, being soft and highly polarizable nucleophiles, react efficiently with this compound to form thioethers. These reactions are often carried out in the presence of a base to generate the thiolate anion in situ.

Quantitative Data for Thiolation Reactions

NucleophileReagents and ConditionsSolventTemperature (°C)Time (h)ProductYield (%)Reference
ThiophenolSodium HydrideDMSORoom Temp152-Chloro-6-(phenylthio)pyridine74Adapted from[7]
Substituted Thiols--Room Temp-2-Chloro-6-(organothio)pyridinesHigh

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

For less reactive amines or to achieve selective mono-amination, the Buchwald-Hartwig amination is a powerful alternative to traditional SNAr. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with a broader substrate scope. The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (e.g., Piperidine)

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.

  • Add piperidine (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-chloro-6-(piperidin-1-yl)pyridine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions: this compound and piperidine are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMF is a skin irritant.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Aniline

  • Palladium(II) Acetate (Pd(OAc)₂) or Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine (B1218219) ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Saturated aqueous ammonium (B1175870) chloride

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.5 eq.).

  • Add anhydrous toluene to the flask, followed by this compound (1.0 eq.) and aniline (1.2 eq.).

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(6-chloropyridin-2-yl)aniline.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions: Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere. Sodium tert-butoxide is a strong base and corrosive. Handle all reagents in a fume hood with appropriate PPE.

Protocol 3: General Procedure for SNAr with a Thiol Nucleophile (e.g., Thiophenol)

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq.) and anhydrous DMSO.

  • Cool the suspension to 0 °C and add a solution of thiophenol (1.1 eq.) in anhydrous DMSO dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMSO to the reaction mixture.

  • Stir the reaction at room temperature for 15 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-6-(phenylthio)pyridine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere with extreme care. Thiophenol has a strong, unpleasant odor and is toxic. DMSO can facilitate the absorption of chemicals through the skin. Handle all reagents in a fume hood with appropriate PPE.

Visualizations

Nucleophilic Aromatic Substitution (SNAr) Pathway

SNAr_Pathway sub This compound mc Meisenheimer Complex sub->mc Addition nuc Nucleophile (Nu⁻) nuc->mc prod Monosubstituted Product mc->prod Elimination cl_ion Cl⁻ mc->cl_ion

Caption: Generalized SNAr pathway for the reaction of this compound.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oa_complex Pd(II) Complex pd0->oa_complex Oxidative Addition (Ar-Cl) amine_complex Amine-Pd Complex oa_complex->amine_complex + R₂NH amido_complex Amido-Pd Complex amine_complex->amido_complex - Base-H⁺ amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination of an aryl chloride.

Experimental Workflow for SNAr Reaction

SNAr_Workflow start Combine Reactants (this compound, Nucleophile, Base, Solvent) reaction Heat and Stir (Monitor by TLC) start->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Pure Product characterization->final_product

Caption: A typical experimental workflow for an SNAr reaction.

References

An In-depth Technical Guide to the Health and Safety of 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2,6-dichloropyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding its toxicological profile and handling requirements is paramount for ensuring laboratory safety and mitigating potential risks during research and development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₅H₃Cl₂N[3]
Molecular Weight 147.99 g/mol [3]
CAS Number 2402-78-0[3]
EC Number 219-282-3[4]
Melting Point 83-86 °C[4][5]
Boiling Point 211-212 °C[5]
Flash Point 110 °C[5]
Water Solubility Insoluble (<1 g/L at 20 °C)[5]
log Pow (Octanol/Water Partition Coefficient) 2.15[5]
Appearance White to light yellow solid[2]
pH 6-7 (saturated solution at 20°C)[4][5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, skin irritation, and eye irritation.

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation

Source:[3][4]

Signal Word: Danger[4]

Hazard Pictograms:

  • alt text

  • alt text

Toxicological Information

The primary routes of exposure to this compound are ingestion, skin contact, and eye contact. The available toxicological data are summarized in Table 2.

Toxicity EndpointValueSpeciesRouteReference
LD₅₀ (Lethal Dose, 50%) 115 mg/kgMouseOral[1]
LD₅₀ (Lethal Dose, 50%) 176 mg/kgMouseOral[5]
LD₅₀ (Lethal Dose, 50%) 115 mg/kgMouseIntraperitoneal[2]
Acute Toxicity

This compound is toxic if swallowed.[4] In animal studies, oral administration has been shown to be lethal at relatively low doses.[1][5]

Skin and Eye Irritation

The compound is a known skin and eye irritant.[4] Direct contact can cause redness, inflammation, and pain.[6]

Genotoxicity

An Ames test conducted on Salmonella typhimurium indicated that this compound is not mutagenic.[4][5] However, photolytically treated aqueous solutions of the related compound 2-chloropyridine (B119429) have shown genotoxic effects in cultured human lymphocytes, suggesting that degradation products may pose a hazard.[7]

Carcinogenicity

There is no evidence to suggest that this compound is a carcinogen. It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA).[4]

Potential Metabolic Pathways and Toxicological Mechanisms

While specific metabolic pathways for this compound are not well-documented, it is plausible that it undergoes metabolism by cytochrome P450 (CYP450) enzymes in the liver, a common pathway for the detoxification of xenobiotics.[8][9] Metabolism of similar chlorinated aromatic compounds can sometimes lead to the formation of reactive metabolites that can cause cellular damage.[10] For instance, the metabolism of some drugs can lead to reactive intermediates that cause oxidative stress and mitochondrial dysfunction, which are key mechanisms of drug-induced liver injury.[11] Given that fatty liver degeneration has been observed in mice following intraperitoneal administration of this compound, it is possible that its metabolism could lead to hepatotoxicity.[12]

The neurotoxic potential of this compound has not been extensively studied. However, some pesticides with chlorinated pyridine (B92270) structures are known to exert neurotoxic effects.[13] The mechanisms of such neurotoxicity can involve the disruption of cellular signaling pathways, such as those involving calcium signaling and the activation of kinases like ERK and p38, which can lead to inflammation and apoptosis.[14]

cluster_metabolism Hypothetical Metabolic Activation cluster_toxicity Potential Downstream Toxic Effects This compound This compound CYP450 CYP450 This compound->CYP450 Phase I Metabolism Reactive Metabolite Reactive Metabolite CYP450->Reactive Metabolite Oxidative_Stress Oxidative Stress Reactive Metabolite->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive Metabolite->Mitochondrial_Dysfunction Altered_Signaling Altered Cellular Signaling Reactive Metabolite->Altered_Signaling Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage Mitochondrial_Dysfunction->Cellular_Damage Hepatotoxicity Hepatotoxicity (e.g., Fatty Liver) Neurotoxicity Neurotoxicity (Potential) Cellular_Damage->Hepatotoxicity Altered_Signaling->Neurotoxicity

Caption: Hypothetical metabolic pathway and toxicity of this compound.

Experimental Protocols for Key Toxicity Studies

The following are generalized protocols for key toxicological assessments, based on OECD guidelines. Specific experimental details may vary.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

  • Test Animals: Typically rats or mice, of a single sex (usually females).

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A stepwise procedure is used, starting with a dose expected to produce some mortality. Each step uses three animals.

    • The outcome of each step (mortality or survival) determines the dose for the next step.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • A post-mortem examination is performed on all animals.

  • Data Analysis: The LD₅₀ is estimated based on the mortality data from the stepwise procedure.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Typically albino rabbits.

  • Procedure:

    • A small area of the animal's fur is clipped.

    • The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin and covered with a gauze patch.

    • The patch is removed after a set exposure period (typically 4 hours).

    • The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the reactions is scored.

  • Data Analysis: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Typically albino rabbits.

  • Procedure:

    • The test substance is applied in a single dose into the conjunctival sac of one eye of the animal. The other eye serves as a control.

    • The eyes are examined for ocular reactions (in the cornea, iris, and conjunctivae) at 1, 24, 48, and 72 hours after application.

    • The severity of the reactions is scored.

  • Data Analysis: The substance is classified based on the severity and reversibility of the ocular lesions.

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[15]

  • Skin Protection: Wear a chemical-resistant laboratory coat and long pants. Use chemical-resistant gloves (e.g., nitrile or neoprene).[15]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If engineering controls are not sufficient, a respirator with appropriate cartridges for organic vapors and acid gases should be used.[15]

Handling
  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Avoid breathing dust or fumes.

  • Use only with adequate ventilation.

  • Keep away from sources of ignition.

  • Do not eat, drink, or smoke in the handling area.

Storage
  • Store in a tightly closed container.

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Emergency Procedures

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[15]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Seek medical attention.[15]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[15]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[15]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation and breathing vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[15]

  • Methods for Cleaning Up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[15]

start Accidental Spill of This compound evacuate Evacuate Immediate Area and Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (e.g., with absorbent material) ppe->contain cleanup Clean Up Spill (Use non-sparking tools) contain->cleanup dispose Place Waste in a Sealed, Labeled Container cleanup->dispose decontaminate Decontaminate the Area and Equipment dispose->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for handling a this compound spill.

Applications in Drug Development and Associated Safety Considerations

This compound is a versatile building block in medicinal chemistry, serving as a precursor for several drugs.

  • Enoxacin: An antibiotic of the fluoroquinolone class.[1]

  • Anpirtoline: A compound with analgesic properties.[1]

  • Liranaftate: An antifungal agent.[1]

The synthesis of these compounds often involves nucleophilic substitution reactions where the chlorine atoms on the pyridine ring are displaced. These reactions should be carried out with appropriate safety measures, including the use of a fume hood and proper PPE, to avoid exposure to this compound and other potentially hazardous reagents and intermediates. The reaction of this compound with nucleophiles can be complex, and in some cases, may lead to side reactions and the formation of unexpected byproducts.[16] Therefore, a thorough understanding of the reaction mechanism and potential hazards is crucial for safe synthesis design.

Conclusion

This compound is a valuable chemical intermediate with significant health and safety considerations. Its acute oral toxicity and irritant properties necessitate strict adherence to safe handling procedures and the use of appropriate personal protective equipment. A thorough understanding of its toxicological profile, as outlined in this guide, is essential for researchers, scientists, and drug development professionals to minimize risks and ensure a safe working environment. Further research into the specific metabolic pathways and mechanisms of toxicity of this compound would provide a more complete understanding of its potential health effects.

References

An In-depth Technical Guide on the Initial Investigations and Discovery of 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the foundational synthesis, characterization, and early applications of 2,6-Dichloropyridine, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.

Introduction

This compound (C₅H₃Cl₂N) is a halogenated pyridine (B92270) derivative that has emerged as a critical building block in organic synthesis. At room temperature, it exists as a white or off-white crystalline solid.[1] Its significance lies in the reactivity of its two chlorine atoms, which are susceptible to nucleophilic substitution, making it a versatile precursor for a wide array of more complex molecules.[1] It serves as a key starting material for the synthesis of various biologically active compounds, including the antibiotic enoxacin, the anxiolytic drug anpirtoline, and the antifungal agent liranaftate.[2] Furthermore, its further chlorination leads to 2,3,5,6-tetrachloropyridine, an essential raw material for the widely used insecticide chlorpyrifos.[3] This document details the early synthetic routes, physicochemical properties, and the initial recognition of its utility in various chemical industries.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its handling, purification, and use in subsequent reactions. The quantitative data are summarized below.

PropertyValueReference
Molecular Formula C₅H₃Cl₂N[2]
Molar Mass 147.99 g/mol [2][4]
Appearance White to light yellow solid[2][3]
Melting Point 83–89 °C[2]
Boiling Point 211–212 °C[2][5]
Density 1.665 g/cm³[2]
Flash Point 110 °C (230 °F)[3]
IUPAC Name This compound[4]
CAS Number 2402-78-0[3]

Characterization of this compound is routinely performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.[6]

Initial Synthesis and Discovery

The discovery of this compound is intrinsically linked to the development of methods for the chlorination of pyridine. Early investigations focused on direct chlorination, which typically yielded a mixture of chlorinated pyridines. Over time, more selective and higher-yield processes were developed, primarily revolving around the chlorination of pyridine or its less-chlorinated precursor, 2-chloropyridine (B119429).

Primary Synthetic Pathways

The industrial production of this compound has been achieved through several key methods, primarily involving high-temperature or photochemical chlorination.

  • Direct Chlorination of Pyridine : This method involves the reaction of pyridine with chlorine at high temperatures or under UV irradiation.[7] The reaction proceeds stepwise, with 2-chloropyridine forming as a key intermediate before further chlorination yields this compound.[2] However, this process can be difficult to control and often results in a mixture of products, including other isomers and more highly chlorinated pyridines.[7]

  • Chlorination of 2-Chloropyridine : A more selective approach involves the direct chlorination of 2-chloropyridine. This reaction can be carried out in the liquid phase at elevated temperatures (above 160 °C) without a catalyst, or under photoinitiation conditions.[7][8] This method offers better control and higher selectivity for the desired 2,6-dichloro isomer.[8]

Synthesis_of_2_6_Dichloropyridine cluster_main Synthesis Pathway Pyridine Pyridine Chlorine1 + Cl₂ Pyridine->Chlorine1 Intermediate 2-Chloropyridine (Intermediate) Chlorine1->Intermediate High Temp. or UV Light Chlorine2 + Cl₂ Intermediate->Chlorine2 Product This compound Chlorine2->Product High Temp. or Photoinitiation Experimental_Workflow Start Start: 2-Chloropyridine Setup Reactor Setup: - Heat to 160-200°C - No Catalyst Start->Setup Reaction Introduce Chlorine (Cl₂) Gas Setup->Reaction Monitor Monitor Progress (GC) Reaction->Monitor Monitor->Reaction Incomplete Product High-Purity This compound Monitor->Product Complete

References

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Dichloropyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyridine is a versatile and important building block in the synthesis of a variety of pharmaceutical compounds. Its two chlorine atoms are susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups and the construction of more complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of several key active pharmaceutical ingredients (APIs) starting from this compound.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₃Cl₂N
Molecular Weight 147.99 g/mol
Appearance White to off-white crystalline solid
Melting Point 87-89 °C
Boiling Point 211 °C
Solubility Soluble in most organic solvents

Pharmaceuticals Synthesized from this compound

This compound serves as a key starting material for the synthesis of a range of pharmaceuticals, including:

  • Enoxacin: A broad-spectrum fluoroquinolone antibiotic.

  • Liranaftate: An antifungal agent.

  • Pirozadil: A lipid-lowering agent.[1]

The following sections provide detailed synthetic protocols for these compounds.

Synthesis of Enoxacin

Enoxacin is a fluoroquinolone antibiotic used to treat urinary tract infections and gonorrhea.[2] The synthesis of Enoxacin from this compound involves a multi-step process, beginning with the formation of 2,6-dichloronicotinic acid.

Signaling Pathway and Logic

The synthesis of Enoxacin from this compound is a multi-step linear synthesis. The key transformations involve functionalization of the pyridine (B92270) ring, followed by the construction of the fused quinolone ring system and subsequent introduction of the piperazine (B1678402) moiety.

Enoxacin_Synthesis A This compound B 2,6-Dichloronicotinic acid A->B Oxidation C Ethyl 2,6-dichloro-3-nicotinoylacetate B->C Claisen Condensation D Ethyl 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate C->D Cyclization & Fluorination E Enoxacin D->E Nucleophilic Substitution Liranaftate_Synthesis A This compound B 2-Chloro-6-methoxypyridine A->B Nucleophilic Substitution (Methoxylation) C 6-Methoxy-2-(methylamino)pyridine B->C Nucleophilic Substitution (Amination) F Liranaftate C->F Condensation D 5,6,7,8-Tetrahydro-2-naphthol E 5,6,7,8-Tetrahydro-2-naphthoxy sulfuryl chloride D->E Sulfonylation E->F Pirozadil_Synthesis A This compound C Pirozadil A->C Williamson Ether Synthesis B 2-(2-Hydroxyethoxy)ethanol B->C

References

Application Notes and Protocols for the Nitration of 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitration of 2,6-dichloropyridine is a crucial step in the synthesis of various pharmaceutical intermediates, including those used for anti-ulcer and non-opioid analgesic drugs.[1] Due to the electron-deficient nature of the pyridine (B92270) ring, this electrophilic aromatic substitution requires strong acidic conditions. This document provides detailed experimental protocols for the synthesis of 2,6-dichloro-3-nitropyridine (B41883), summarizing various reaction conditions and presenting quantitative data for easy comparison. Safety precautions are also outlined to ensure safe laboratory practices.

I. Synthesis Overview

The primary method for the synthesis of 2,6-dichloro-3-nitropyridine involves the treatment of this compound with a nitrating agent in the presence of a strong acid, typically concentrated sulfuric acid or oleum (B3057394).[2] The strong acid protonates the pyridine nitrogen, further deactivating the ring, but also facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier. The desired product, 2,6-dichloro-3-nitropyridine, is then isolated by quenching the reaction mixture in ice water, followed by filtration and washing.

II. Quantitative Data Summary

The following tables provide a summary of various reported experimental conditions and the corresponding outcomes for the nitration of this compound.

Table 1: Reagent Quantities and Ratios

ParameterMethod 1Method 2Method 3
This compound (molar equivalent) 111
Nitrating Agent Potassium Nitrate (B79036)Fuming Nitric Acid / H₂SO₄Nitric Acid / Oleum
Nitrating Agent (molar equivalent) 2Not Specified1.5 - 10
Solvent Concentrated H₂SO₄Concentrated H₂SO₄10-65% Oleum
Catalyst NoneNoneNone

Table 2: Reaction Conditions and Yields

ParameterMethod 1[3]Method 2[4]Method 3[2]
Reaction Temperature 120°C65°C85 - 150°C
Reaction Time 10 hours2 hoursNot Specified
Reported Yield 80%46%57.5 - 73.2% (corrected)
Melting Point of Product 61-63°C60-65°C59-60°C
Purity (if reported) Not SpecifiedNot SpecifiedNot Specified

III. Experimental Protocols

The following are detailed protocols for the nitration of this compound based on established methods.

Protocol 1: Nitration using Potassium Nitrate in Sulfuric Acid[3]

Materials:

  • This compound (7.4 g, 0.05 mol)

  • Potassium Nitrate (10.1 g, 0.1 mol)

  • Concentrated Sulfuric Acid (80 mL)

  • Crushed Ice

  • Ice Water

  • Three-necked flask (150 mL)

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a 150 mL three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.

  • Slowly add 7.4 g (0.05 mol) of this compound to the stirring sulfuric acid.

  • Carefully and slowly add 10.1 g (0.1 mol) of potassium nitrate to the mixture.

  • After the addition is complete, continue stirring for 30 minutes at room temperature.

  • Slowly heat the reaction mixture to 120°C and maintain this temperature for 10 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice with constant stirring.

  • A white solid precipitate of 2,6-dichloro-3-nitropyridine will form.

  • Filter the precipitate and wash it with ice water until the washings are neutral.

  • Dry the solid product to obtain 2,6-dichloro-3-nitropyridine. The expected yield is approximately 7.75 g (80%).[3]

Protocol 2: Nitration using Fuming Nitric Acid and Sulfuric Acid[4]

Materials:

  • This compound (5 g, 0.033 mol)

  • Concentrated Sulfuric Acid (25 mL)

  • Fuming Nitric Acid (10 mL)

  • Ice Water

  • Reaction flask

  • Stirring apparatus

  • Heating apparatus

  • Filtration apparatus

  • Column chromatography setup (Silica gel 60-120 mesh, petroleum ether, ethyl acetate)

Procedure:

  • In a reaction flask, prepare a mixture of 25 mL of concentrated sulfuric acid and 10 mL of fuming nitric acid, and cool it to 0°C.

  • Add 5 g (0.033 mol) of this compound to the acid mixture in portions at 0°C.

  • After the addition is complete, heat the reaction mixture to 65°C for 2 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid that separates out and dry it under a vacuum.

  • Purify the crude product by column chromatography using silica (B1680970) gel (60-120 mesh) with a petroleum ether:ethyl acetate (B1210297) eluent system to yield pure 2,6-dichloro-3-nitropyridine as a pale yellow solid. The expected yield is approximately 3.0 g (46%).[4]

IV. Safety Precautions

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid, fuming nitric acid, and oleum are highly corrosive and strong oxidizing agents. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • The reaction is exothermic, especially during the addition of reagents. Maintain slow and controlled addition to prevent overheating.

  • Quenching the reaction mixture in ice water should be done carefully and slowly to control the exothermic release of heat.

  • This compound and its nitrated product are harmful if swallowed, inhaled, or absorbed through the skin. Avoid breathing dust and vapors.

V. Experimental Workflow and Diagrams

The following diagram illustrates the general experimental workflow for the nitration of this compound.

Nitration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A This compound D Mixing of Reagents A->D B Nitrating Agent (e.g., KNO3, HNO3) B->D C Strong Acid (e.g., H2SO4, Oleum) C->D E Heating and Stirring D->E Controlled Temperature F Quenching in Ice Water E->F Cooling G Filtration F->G H Washing G->H I Drying H->I J Purification (e.g., Chromatography) I->J Optional K 2,6-Dichloro-3-nitropyridine I->K J->K

Caption: Experimental workflow for the nitration of this compound.

References

Application Notes: Analytical Methods for the Quantification of 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloropyridine is a crucial chemical intermediate in the pharmaceutical and agrochemical industries, notably serving as a precursor for the synthesis of antibiotics like enoxacin.[1] Its accurate quantification is essential for process monitoring, quality control of starting materials, and final product purity assessment. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), tailored for researchers, scientists, and drug development professionals.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation. HPLC-UV and GC-MS are powerful and commonly employed techniques for the analysis of halogenated pyridine (B92270) compounds.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on polarity using a condensed mobile phase, with detection by UV absorbance.Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.
Selectivity Moderate to HighVery High (especially in SIM mode)
Sensitivity (Typical) ng/mL rangepg/mL to ng/mL range
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) < 5%< 10%
Primary Application Purity testing, quantification in raw materials and reaction mixtures.Trace analysis, impurity profiling, and quantification in complex matrices.

Note: Performance characteristics are based on typical results for halogenated aromatic compounds and may require optimization for specific matrices.

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This reverse-phase HPLC method is suitable for the routine quantification of this compound in solid samples, reaction mixtures, and process streams.[2]

1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or deionized).

  • Formic acid or phosphoric acid (analytical grade).[2]

  • This compound reference standard.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% formic acid.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of a standard solution (typically in the 220-280 nm range).[3]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[3]

4. Analysis and Quantification

  • Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow start Start prep_std Prepare Stock & Calibration Standards start->prep_std prep_sample Weigh & Dissolve Sample start->prep_sample hplc_analysis Inject into HPLC & Acquire Data prep_std->hplc_analysis filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample filter_sample->hplc_analysis calibration Generate Calibration Curve hplc_analysis->calibration Using Standards quantify Quantify Sample Concentration hplc_analysis->quantify Using Samples calibration->quantify end End quantify->end

Caption: General workflow for the quantification of this compound by HPLC-UV.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it ideal for identifying and quantifying this compound, especially in complex matrices or at trace levels. Gas chromatography is a standard method for analyzing volatile and semi-volatile pyridine compounds.[4][5]

1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

  • Helium (carrier gas, high purity).

  • Volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • This compound reference standard.

2. Chromatographic and Mass Spectrometric Conditions

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[3]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode:

    • Qualitative: Full scan (e.g., m/z 50-350) to confirm identity.

    • Quantitative: Selected Ion Monitoring (SIM) for enhanced sensitivity.[3]

3. Selected Ion Monitoring (SIM) Parameters Due to the presence of two chlorine atoms, the molecular ion of this compound will exhibit a characteristic isotopic pattern.[6] Monitor the following ions for quantification and confirmation:

  • Quantifier Ion: m/z 147 (M⁺, containing ²³⁵Cl)

  • Qualifier Ions: m/z 149 (M⁺+2, containing ¹³⁵Cl and ¹³⁷Cl), m/z 151 (M⁺+4, containing ²³⁷Cl)

4. Standard and Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the this compound reference standard in a suitable volatile solvent (e.g., dichloromethane).

  • Calibration Standards: Create calibration standards by serially diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the chosen solvent. If the sample is in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary. Ensure the final concentration is within the linear range of the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing & Quantification prep_std Prepare Stock & Calibration Standards (in volatile solvent) gcms_analysis Inject into GC-MS prep_std->gcms_analysis prep_sample Dissolve or Extract Sample prep_sample->gcms_analysis data_acq Acquire Data (Full Scan or SIM) gcms_analysis->data_acq calibration Generate Calibration Curve (Peak Area vs. Conc.) data_acq->calibration Standards quantify Calculate Sample Concentration data_acq->quantify Samples calibration->quantify

Caption: Workflow for the quantification of this compound by GC-MS.

Method Selection Guide

Choosing the optimal analytical technique is critical for achieving reliable results. The following diagram outlines a logical approach to method selection based on common analytical requirements.

Method_Selection start Analyze This compound matrix Complex Matrix or Trace Levels Expected? start->matrix purity High-Throughput Routine Purity Assay? matrix->purity No gcms Use GC-MS (High Selectivity & Sensitivity) matrix->gcms Yes hplc Use HPLC-UV (Robust & Precise) purity->hplc Yes purity->hplc No (Default Choice for General Quantification)

Caption: Logical diagram for selecting an appropriate analytical method.

References

Application Notes and Protocols for the Synthesis of 2,6-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-3-nitropyridine (B41883) is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1] This document provides a detailed protocol for the laboratory-scale synthesis of 2,6-dichloro-3-nitropyridine via the nitration of 2,6-dichloropyridine. The described methodology is based on established procedures involving the use of a mixed acid nitrating agent.

Physicochemical Properties

2,6-Dichloro-3-nitropyridine is a pale yellow crystalline solid at room temperature.[2] It has a molecular weight of 192.99 g/mol .[3] The compound is sparingly soluble in water but soluble in solvents like methanol.[2][4]

Experimental Protocol

This protocol details a common method for the synthesis of 2,6-dichloro-3-nitropyridine using potassium nitrate (B79036) and concentrated sulfuric acid.

Materials and Equipment:

  • This compound

  • Potassium nitrate

  • Concentrated sulfuric acid

  • Crushed ice

  • Ice water

  • Three-necked flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer

  • Dropping funnel

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • Reaction Setup: In a 150 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 80 mL of concentrated sulfuric acid.

  • Addition of Starting Material: While stirring at room temperature, slowly add 7.4 g (0.05 mol) of this compound to the sulfuric acid.[5]

  • Addition of Nitrating Agent: Slowly add 10.1 g (0.1 mol) of potassium nitrate to the mixture.[5]

  • Initial Stirring: After the addition is complete, continue stirring the mixture for 30 minutes at room temperature.[5]

  • Heating: Slowly increase the temperature of the reaction mixture to 120°C.[5]

  • Reaction Time: Maintain the reaction at 120°C for 10 hours.[5]

  • Quenching: After the reaction is complete, cool the mixture to room temperature.[5] Carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.[5]

  • Precipitation and Filtration: A white solid precipitate will form. Filter the solid using a Buchner funnel.

  • Washing: Wash the collected solid with ice water until the filtrate is neutral.[5]

  • Drying: Dry the solid to obtain the final product, 2,6-dichloro-3-nitropyridine.[5]

Data Presentation

The following table summarizes various reported conditions and results for the synthesis of 2,6-dichloro-3-nitropyridine.

Starting Material (molar eq.)Nitrating Agent (molar eq.)Solvent/CatalystTemperature (°C)Time (h)Yield (%)Purity (%)Melting Point (°C)
This compound (1)Potassium Nitrate (2)Conc. H₂SO₄1201080-61-63
This compound (1)30% Nitric Acid (1)H₂SO₄ / Sulfamic Acid (0.01)110-1203082.098.358-61
This compound (1)90% Nitric Acid (5)H₂SO₄ / Sulfamic Acid (0.1)50-601088.395.558-61
This compound (1)65% Nitric Acid (2)H₂SO₄ / Sulfamic Acid (0.3)204086.096.958-61
This compound (1)98% Conc. Nitric AcidConc. H₂SO₄100-105575.499.5 (GC)-
This compound (1)30% Nitric Acid (1.5)Fuming Sulfuric Acid--70--
This compound (1)90% Nitric Acid / H₂SO₄ (10)---64.5--

Data compiled from multiple sources.[1][5][6][7][8][9]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2,6-dichloro-3-nitropyridine.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up A 1. Add this compound to conc. H₂SO₄ B 2. Add Potassium Nitrate A->B C 3. Stir at Room Temperature B->C D 4. Heat to 120°C for 10h C->D E 5. Cool to Room Temperature D->E F 6. Pour into Ice Water E->F G 7. Filter Precipitate F->G H 8. Wash with Cold Water G->H I 9. Dry the Product H->I Product 2,6-Dichloro-3-nitropyridine I->Product

Caption: Workflow for the synthesis of 2,6-dichloro-3-nitropyridine.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a variety of substituted pyridines utilizing 2,6-dichloropyridine as a versatile starting material. The following sections detail key synthetic strategies, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions, offering methods for the selective mono-functionalization of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a fundamental method for the functionalization of this compound. The electron-withdrawing nature of the nitrogen atom and the two chlorine substituents activate the pyridine (B92270) ring towards nucleophilic attack at the C2 and C6 positions. By carefully controlling reaction conditions, selective mono-substitution can be achieved.

Synthesis of 2-Alkoxy-6-chloropyridines

Application: The introduction of alkoxy groups is a common transformation in medicinal chemistry to modify the solubility and electronic properties of a molecule.

Reaction Scheme:

Cl-Py-Cl + R1R2NH -> R1R2N-Py-Cl + HCl

Cl-Py-Cl + Ar-B(OH)2 -> Ar-Py-Cl + B(OH)2Cl

Cl-Py-Cl + H-C≡C-R -> R-C≡C-Py-Cl + HCl

Cl-Py-Cl + R1R2NH -> R1R2N-Py-Cl + HCl

Application Notes: Purification of 2,6-Dichloropyridine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloropyridine is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its purity is paramount, as contaminants can lead to unwanted side reactions, lower yields, and impurities in the final product. Distillation, particularly under reduced pressure (vacuum distillation), is a primary method for achieving the high purity required for these applications. These application notes provide detailed protocols for the purification of this compound using distillation techniques, tailored for researchers and professionals in chemical and drug development.

Physicochemical Properties and Distillation Data

Effective purification by distillation requires a thorough understanding of the compound's physical properties. This compound is a white solid at room temperature with a high boiling point, making vacuum distillation the preferred method to prevent thermal decomposition.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₅H₃Cl₂N[1]
Molar Mass147.99 g/mol [2][5]
AppearanceWhite Crystalline Solid/Powder[2][5]
Melting Point83-86 °C[1][5]
Boiling Point (Atmospheric)211-212 °C[1][2]
Flash Point110 °C[5]
Vapor Pressure0.349 mmHg at 25 °C[5]

Table 2: Reported Distillation Conditions for this compound Purification

Distillation TypePressureCollection TemperatureAchieved PurityReference(s)
Vacuum Rectification-0.08 to -0.085 MPa142-146 °CNot Specified[6]
Azeotropic (with H₂O/H₂SO₄)AtmosphericNot Specified99.2% - 99.9%[7]
Reduced Pressure Rectification*-0.1 MPa118-124 °C (head temp)≥99.5%[8]

*Note: These conditions were used for a related trichloropyridine, but are indicative of the conditions suitable for chlorinated pyridines.

Experimental Protocols

Protocol 1: Standard Vacuum Fractional Distillation

This protocol is a general method for purifying this compound from less volatile or more volatile impurities, especially after synthesis. Fractional distillation provides better separation of components with close boiling points than simple distillation.[9][10] Using a vacuum is essential to lower the boiling point and prevent degradation.[4]

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle with stirrer

  • Magnetic stir bar

  • Vacuum pump, tubing, and pressure gauge (manometer)

  • Cold trap (recommended to protect the pump)

  • Glass wool for insulation

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry and free of cracks.

    • Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Connect the fractionating column to the flask, followed by the distillation head, thermometer, and condenser. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the vapor temperature.[9]

    • Attach the receiving flask. Use clamps to securely hold all components.

    • Connect the vacuum source to the distillation adapter via a cold trap.

  • Distillation Process:

    • Begin stirring the contents of the flask.

    • Slowly and carefully apply the vacuum, reducing the pressure inside the apparatus. Monitor the pressure using the manometer. Aim for a pressure at which the desired boiling point is well below the decomposition temperature (e.g., in the range of -0.08 to -0.1 MPa).

    • Once the desired pressure is stable, begin gently heating the flask with the heating mantle.

    • Observe the condensation ring rising slowly up the fractionating column. Insulating the column with glass wool can help maintain the temperature gradient.[9]

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • When the vapor temperature stabilizes at the boiling point of this compound at the working pressure (e.g., 142-146 °C at ~-0.08 MPa), switch to a clean receiving flask to collect the main product fraction.[6]

    • Maintain a slow, steady distillation rate (e.g., 1 drop per 20-30 seconds) for optimal separation.[11]

  • Shutdown:

    • Once the main fraction is collected and the temperature begins to drop or rise sharply, stop the distillation.

    • Turn off the heating mantle and allow the system to cool completely.

    • Slowly and carefully vent the apparatus to return it to atmospheric pressure before turning off the vacuum pump.[3]

    • Disassemble the apparatus and characterize the purified product.

Protocol 2: Azeotropic Distillation for Separation from Precursors

This specialized method is highly effective for separating this compound from reaction mixtures containing pyridine (B92270) and 2-chloropyridine (B119429).[7] The addition of sulfuric acid forms salts with the more basic pyridine and 2-chloropyridine, increasing their boiling points and allowing the less basic this compound to distill over with water.

Materials and Equipment:

  • Crude reaction mixture containing this compound, 2-chloropyridine, and pyridine

  • Distillation apparatus (as described in Protocol 1, fractional column recommended)

  • Sulfuric acid (e.g., 70%)

  • Water

  • Separatory funnel

Procedure:

  • Charge the Still:

    • Charge the distillation flask with the crude reaction mixture.

    • Add water and sulfuric acid to the distillation still. The amount of sulfuric acid should be approximately 0.02 to 0.3 by weight of the reaction mixture.[7]

  • Distillation:

    • Heat the mixture to boiling. This compound will co-distill with water.

    • Collect the distillate, which will contain this compound and water.

  • Product Isolation:

    • The collected distillate will form two phases upon cooling. Since the melting point of this compound is ~86 °C, the product will solidify.

    • Method A (Hot Separation): Keep the receiving flask heated to above 90 °C (e.g., 95 °C) to keep the this compound molten.[7] Separate the organic layer from the aqueous layer using a pre-heated separatory funnel.

    • Method B (Cold Separation): Allow the distillate to cool to room temperature. The solid this compound can be isolated by filtration.

  • Drying:

    • Dry the purified this compound. If obtained via hot separation, it can be dried over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before final filtration. If filtered as a solid, it can be dried in a desiccator.

Safety Precautions

  • Chemical Hazards: this compound is toxic if swallowed, and irritating to the eyes, skin, and respiratory system.[5] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Vacuum Distillation Hazard: Distillation under vacuum poses a risk of implosion. Always use glassware rated for vacuum work, inspect for cracks before use, and work behind a safety shield or with the fume hood sash lowered.[3]

  • Thermal Hazards: Use caution when working with heating mantles. Ensure the system is allowed to cool completely before disassembly.

Visual Workflow

The following diagram illustrates the logical workflow for the standard vacuum fractional distillation protocol.

G cluster_prep Preparation cluster_distill Distillation Process cluster_shutdown Shutdown & Isolation prep1 Assemble Dry Vacuum Distillation Apparatus prep2 Charge Flask with Crude This compound & Stir Bar prep1->prep2 dist1 Apply Vacuum & Stabilize Pressure prep2->dist1 dist2 Begin Stirring & Gentle Heating dist1->dist2 dist3 Collect Forerun (Low-Boiling Impurities) dist2->dist3 dist4 Collect Main Fraction at Stable Temp/Pressure dist3->dist4 shut1 Stop Heating & Cool System Under Vacuum dist4->shut1 shut2 Vent System to Atmospheric Pressure shut1->shut2 shut3 Disassemble Apparatus shut2->shut3 shut4 Analyze Purified Product (e.g., GC, NMR) shut3->shut4

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloropyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of this compound. What are the possible causes and how can I improve the yield?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and starting material purity.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For the chlorination of 2-chloropyridine (B119429), temperatures below 160°C can lead to a slow reaction rate, while temperatures exceeding 250°C may promote the formation of by-products and tar.[1] It is recommended to maintain the reaction temperature between 180°C and 250°C.[2]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like gas chromatography (GC) to ensure the consumption of the starting material.

  • Formation of By-products: The formation of other chlorinated pyridine (B92270) isomers (e.g., 2,3-dichloropyridine, 2,5-dichloropyridine) and more highly chlorinated pyridines (e.g., 2,3,6-trichloropyridine) can significantly reduce the yield of the desired product.[1] Optimizing the reaction temperature and minimizing the presence of catalysts can help improve selectivity.[1]

  • Loss During Purification: The purification process, often involving fractional distillation, can lead to product loss, especially if the boiling points of the components are close. Ensure your distillation setup is efficient and consider recycling fractions containing the desired product.

  • Starting Material Purity: Impurities in the starting material, such as pyridine in 2-chloropyridine, can lead to the formation of tar and other side products, ultimately reducing the yield.[2] Use high-purity starting materials whenever possible.

Issue 2: Formation of Significant Amounts of By-products

Question: My final product is contaminated with significant amounts of other chlorinated pyridines. How can I improve the selectivity towards this compound?

Answer: Minimizing the formation of by-products is crucial for obtaining high-purity this compound.

Potential Causes and Solutions:

  • Use of a Catalyst: While catalysts can increase the reaction rate, they can also promote the formation of undesired isomers.[1] A catalyst-free approach, relying on elevated temperatures (above 160°C), has been shown to improve selectivity for this compound when starting from 2-chloropyridine.[1]

  • Reaction Temperature: As mentioned previously, the reaction temperature plays a key role in selectivity. For the chlorination of 2-chloropyridine, maintaining a temperature range of 180°C to below 250°C is recommended for optimal selectivity.[2]

  • Reaction in the Absence of Light: For the liquid phase chlorination of 2-chloropyridine, carrying out the reaction in the absence of light can improve selectivity.[1]

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to separate this compound from the reaction mixture. What are the best practices for purification?

Answer: The purification of this compound can be challenging due to the presence of compounds with similar physical properties.

Recommended Purification Protocol:

  • Neutralization: After the reaction, the mixture often contains acidic components like hydrogen chloride. Neutralize the reaction mixture with an alkali solution, such as sodium hydroxide.[3]

  • Extraction: Perform an extraction with a suitable organic solvent to separate the organic products from the aqueous layer.

  • Fractional Distillation: Fractional distillation is a common method for separating this compound from unreacted 2-chloropyridine and other chlorinated by-products. Careful control of the distillation column's temperature and pressure is essential for effective separation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common methods for synthesizing this compound are:

  • Direct chlorination of pyridine: This can be done in the gas phase at high temperatures or through photochemical chlorination. However, this method often leads to a mixture of products.[3][4]

  • Liquid phase chlorination of 2-chloropyridine: This method can offer higher selectivity, especially when performed at elevated temperatures without a catalyst.[1]

  • From Pyridine-N-Oxide: Pyridine-N-oxide can be chlorinated to produce a mixture of 2- and 4-chloropyridines. Further chlorination can then yield this compound.

Q2: What are the typical reaction conditions for the synthesis of this compound from 2-chloropyridine?

A2: A common method involves reacting 2-chloropyridine with chlorine gas in the liquid phase. Key reaction parameters are:

  • Temperature: 160°C to 250°C, preferably 180°C to 200°C.[1]

  • Pressure: The reaction can be carried out at atmospheric or elevated pressure.[1][3]

  • Catalyst: A catalyst-free system is often preferred to enhance selectivity.[1]

  • Light: The reaction should be conducted in the absence of light.[1]

Q3: What safety precautions should be taken during the synthesis of this compound?

A3: The synthesis of this compound involves hazardous materials and conditions. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle chlorine gas with extreme caution, as it is highly toxic and corrosive.

  • Be mindful of the high temperatures and pressures involved in some synthetic routes.

  • Properly quench and dispose of all chemical waste according to institutional guidelines.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them using:

  • Gas Chromatography (GC): To determine the relative amounts of starting material, product, and by-products.

  • Thin-Layer Chromatography (TLC): A simpler method for qualitative monitoring of the reaction's progress.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound from 2-Chloropyridine

ParameterRecommended Range/ConditionReference
Starting Material 2-Chloropyridine (or a mixture with this compound)[1]
Reagent Chlorine Gas[1]
Temperature 160°C - 250°C[1]
Preferred Temperature 180°C - 200°C[1]
Pressure Atmospheric or Elevated[1][3]
Catalyst None (for higher selectivity)[1]
Light Absent[1]

Table 2: Example of Product Distribution in the Chlorination of 2-Chloropyridine

ComponentPercentage in Final Mixture
2-Chloropyridine0.8%
This compound 97.5%
2,3,6-Trichloropyridine1.1%
2,3,5,6-Tetrachloropyridine0.4%
Data from a specific experiment where a mixture of 2-chloropyridine and this compound was reacted with chlorine at 180°C for 50 hours.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Chloropyridine (Catalyst-Free)

This protocol is based on a patented procedure for the high-selectivity synthesis of this compound.[1]

Materials:

  • 2-Chloropyridine

  • Chlorine gas

  • A suitable reaction vessel equipped with a stirrer, gas inlet, condenser, and temperature control.

Procedure:

  • Charge the reaction vessel with 2-chloropyridine. A mixture of 2-chloropyridine and this compound can also be used as the starting material.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 180°C) while stirring.

  • Bubble chlorine gas through the reaction mixture at a controlled rate. The amount of chlorine to be charged can be determined by monitoring the chlorine concentration in the exhaust gas.[1]

  • Maintain the reaction temperature below the boiling point of the reaction mixture by at least 10°C to ensure efficient chlorine absorption.[1] If a higher reaction temperature is desired, the boiling point of the mixture can be increased by raising the internal pressure of the reactor.[1]

  • Monitor the reaction progress by GC analysis of aliquots.

  • Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature under an inert atmosphere (e.g., nitrogen).

  • The crude product can then be purified by neutralization, extraction, and fractional distillation.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Work-up & Purification A Charge Reactor with 2-Chloropyridine B Heat to 180-200°C A->B Stirring C Introduce Chlorine Gas B->C Controlled Rate D Monitor Reaction (GC Analysis) C->D Maintain Temp. E Cool to Room Temperature D->E Reaction Complete F Neutralize with Alkali E->F G Extract with Solvent F->G H Fractional Distillation G->H I High-Purity This compound H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_solutions Potential Solutions A Low Yield of This compound B Check Reaction Temperature A->B C Analyze for By-products (GC) A->C D Evaluate Purification Efficiency A->D B_sol Adjust Temperature to 180-200°C B->B_sol If Suboptimal C_sol Consider Catalyst-Free Synthesis & Optimize Temperature C->C_sol If High D_sol Optimize Distillation Conditions & Recycle Fractions D->D_sol If Inefficient

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-Dichloropyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic pathways to obtain this compound are:

  • Direct chlorination of pyridine (B92270): This method involves the reaction of pyridine with chlorine, either through a high-temperature thermal process or a photochemical reaction. It typically produces a mixture of 2-chloropyridine (B119429) and this compound.[1][2][3]

  • Chlorination of 2-chloropyridine: This is a subsequent reaction where 2-chloropyridine is further chlorinated to yield this compound. This can be achieved in the liquid phase at elevated temperatures, with or without a catalyst.[4][5][6]

  • From Pyridine-N-Oxide: Pyridine-N-oxides can be used to synthesize 2-chloropyridines in high yields, which can then be converted to this compound.[7]

Q2: What are the common impurities and side products in this compound synthesis?

A2: Common impurities include unreacted starting materials (pyridine, 2-chloropyridine), isomers such as 2,3- and 2,5-dichloropyridine, and over-chlorinated products like 2,3,6-trichloropyridine (B1294687) and 2,3,5,6-tetrachloropyridine.[2][4] At high temperatures, tar formation can also occur.[2]

Q3: How can I purify crude this compound?

A3: A common and effective method for purification is distillation of the reaction mixture in the presence of water and sulfuric acid. This process allows for the separation of this compound from byproducts like 2-chloropyridine and unreacted pyridine.[2] Subsequent liquid-liquid separation of the hot distillate can yield high-purity this compound.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Direct Pyridine Chlorination

Symptoms:

  • The final product contains a high percentage of 2-chloropyridine.

  • Significant amounts of tar or char are observed in the reactor.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Reaction Increase the reaction time or the molar ratio of chlorine to pyridine to favor the formation of the di-substituted product.
Suboptimal Temperature For thermal chlorination, ensure the temperature is within the optimal range (e.g., 370-430 °C), but be aware that very high temperatures can lead to product decomposition.[2] For photochemical chlorination, a lower temperature range (e.g., 180-300 °C) is generally used.[2]
Tar Formation High reaction temperatures can cause condensation reactions.[2] Consider using a photochemical method which typically operates at lower temperatures. If using thermal methods, ensure uniform heating and mixing to avoid localized hot spots.
Inefficient Mixing In gas-phase reactions, ensure uniform mixing of vaporized pyridine, chlorine, and any diluent to prevent localized high concentrations of chlorine, which can lead to over-chlorination and side reactions.[2]
Issue 2: Formation of Over-Chlorinated Byproducts

Symptoms:

  • GC-MS analysis shows the presence of trichloropyridines and tetrachloropyridines.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Excess Chlorine Carefully control the stoichiometry of chlorine. A lower chlorine to pyridine (or 2-chloropyridine) ratio will reduce the extent of multiple chlorinations.
High Reaction Temperature Elevated temperatures can promote further chlorination. Optimize the reaction temperature to be high enough for efficient conversion but low enough to minimize the formation of higher chlorinated species.[4]
Presence of a Catalyst While catalysts can increase the reaction rate, some metal halides can also promote the formation of higher chlorinated products.[4] Consider running the reaction in the absence of a catalyst, especially when chlorinating 2-chloropyridine at high temperatures (≥160 °C).[4]
Localized High Chlorine Concentration As mentioned previously, ensure efficient mixing to avoid localized areas with a high concentration of chlorine.[2]

Data Presentation: Comparison of Synthesis Methods

MethodStarting MaterialKey Reagents & ConditionsReported YieldPurityAdvantagesDisadvantages
Gas-Phase Photochemical Chlorination PyridineChlorine, Water (diluent), UV irradiation, 180-300 °CUp to 48% for this compoundRequires purificationCan produce both 2-chloropyridine and this compound in high total yields.[2]Produces a mixture of products requiring separation; potential for byproduct formation.[5]
Liquid-Phase Chlorination (Catalyst-Free) 2-ChloropyridineChlorine, ≥160 °C (preferably ≥180 °C), no catalystHighHighHigh selectivity and yield of this compound; avoids catalyst-related side reactions.[4]Requires elevated temperatures and potentially pressure.[4]
Liquid-Phase Photochemical Chlorination 2-ChloropyridineChlorine, Photoinitiation (e.g., visible light), 160-190 °CHigh conversion and selectivityHighCatalyst-free and solvent-free method.[5]Requires a light source and careful temperature control.

Experimental Protocols

Protocol 1: Gas-Phase Photochemical Chlorination of Pyridine

This protocol is based on the method described in US Patent 5,536,376.[2]

Objective: To synthesize a mixture of 2-chloropyridine and this compound from pyridine.

Materials:

  • Pyridine

  • Chlorine gas

  • Water

  • High-pressure mercury lamp reactor

  • Distillation apparatus

  • Sulfuric acid

Procedure:

  • Vaporize chlorine and water separately and then mix to create dilute chlorine gas.

  • Introduce the dilute chlorine gas and vaporized pyridine into a reactor equipped with a high-pressure mercury lamp.

  • Maintain the reaction temperature between 180 °C and 300 °C.

  • Continuously irradiate the gas mixture with UV light to initiate the chlorination reaction.

  • The reaction produces a mixture containing this compound, 2-chloropyridine, and unreacted pyridine.

  • To separate the this compound, transfer the reaction mixture to a distillation still containing water.

  • Add 70% sulfuric acid to the top of the distillation column while heating.

  • Collect the distillate, which will contain the this compound.

  • Perform a liquid-liquid separation on the hot (around 95 °C) distillate to isolate the purified this compound.

Protocol 2: Liquid-Phase Chlorination of 2-Chloropyridine (Catalyst-Free)

This protocol is based on the method described in US Patent 5,112,982.[4]

Objective: To synthesize high-purity this compound from 2-chloropyridine.

Materials:

  • 2-Chloropyridine (or a mixture of 2-chloropyridine and this compound)

  • Chlorine gas

  • High-pressure reactor

Procedure:

  • Charge a high-pressure reactor with 2-chloropyridine.

  • Heat the reactor to a temperature between 195 °C and 200 °C.

  • Introduce chlorine gas into the reactor at a controlled rate. The reaction is carried out at an elevated pressure.

  • Monitor the reaction progress by gas chromatography.

  • Continue the reaction until the desired conversion of 2-chloropyridine is achieved.

  • The resulting reaction mixture will contain a high concentration of this compound with high purity.

Visualizations

Synthesis_Workflow cluster_pyridine Route 1: From Pyridine cluster_2cp Route 2: From 2-Chloropyridine Pyridine Pyridine Chlorination1 Direct Chlorination (Thermal or Photochemical) Pyridine->Chlorination1 Mixture Mixture of: - 2-Chloropyridine - this compound - Pyridine Chlorination1->Mixture Purification Purification (Distillation with H₂O/H₂SO₄) Mixture->Purification Two_CP 2-Chloropyridine Chlorination2 Liquid-Phase Chlorination (High Temp, Catalyst-Free) Two_CP->Chlorination2 Final_Product High-Purity This compound Chlorination2->Final_Product Purification->Final_Product

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Byproducts Analyze Byproduct Profile (GC-MS) Start->Check_Byproducts High_2CP High % of 2-Chloropyridine? Check_Byproducts->High_2CP Yes Tar_Formation Significant Tar Formation? Check_Byproducts->Tar_Formation No Increase_Cl2 Increase Chlorine Ratio or Reaction Time High_2CP->Increase_Cl2 Optimize_Temp Optimize Temperature Tar_Formation->Optimize_Temp Yes Improve_Mixing Ensure Uniform Reactant Mixing Tar_Formation->Improve_Mixing No Use_Photo_Method Consider Photochemical Method (Lower Temperature) Optimize_Temp->Use_Photo_Method

Caption: Troubleshooting low yield in direct chlorination.

References

Technical Support Center: Chlorination of Pyridine to 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloropyridine via the chlorination of pyridine (B92270).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chlorination of pyridine, providing potential causes and recommended solutions in a question-and-answer format.

Issue Potential Cause(s) Suggested Solution(s)
Low yield of this compound and high concentration of 2-Chloropyridine (B119429) Incomplete reaction.- Increase reaction time.- Increase reaction temperature within the optimal range.- Ensure an adequate supply of chlorine gas.
Formation of significant amounts of Trichloropyridine and Tetrachloropyridine byproducts Over-chlorination due to harsh reaction conditions.- Lower the reaction temperature.[1][2]- Reduce the molar ratio of chlorine to pyridine or 2-chloropyridine.- In gas-phase reactions, consider using a diluent like water or nitrogen to control the reaction.[3]- Avoid the use of catalysts if high selectivity for this compound is desired, as they can promote further chlorination.[1]
Presence of isomeric dichloropyridines (e.g., 2,3- and 2,5-Dichloropyridine) Non-selective reaction conditions, particularly in liquid-phase reactions at lower temperatures or in the presence of certain catalysts.[1]- For liquid-phase chlorination of 2-chloropyridine, maintain a reaction temperature of at least 160°C, preferably above 180°C, in the absence of a catalyst to favor the formation of the 2,6-isomer.[1]
Formation of tar or charring High reaction temperatures, especially in gas-phase chlorination without proper control.- Optimize the reaction temperature; for gas-phase reactions, a two-stage approach with a higher temperature hot spot followed by a lower temperature zone can improve selectivity and reduce tar formation.[4][5]- Ensure uniform heating to avoid localized high-temperature zones.[2]
Low conversion of pyridine starting material Reaction conditions are not optimal for the initial chlorination step.- For gas-phase reactions, ensure the temperature is sufficiently high (e.g., 250-400°C) and consider UV irradiation to initiate the reaction.[6]- Check the flow rates of reactants to ensure the desired stoichiometry is maintained.
Difficulty in separating this compound from byproducts The boiling points of the various chlorinated pyridines can be close, making simple distillation challenging.- Employ fractional distillation under reduced pressure to improve separation efficiency.[6]- For mixtures containing unreacted pyridine and 2-chloropyridine, distillation in the presence of an acid like sulfuric acid can aid in separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the chlorination of pyridine to this compound?

A1: The main byproduct is typically the intermediate, 2-chloropyridine, if the reaction does not go to completion.[7] Further chlorination can lead to the formation of various isomers of trichloropyridine (e.g., 2,3,6-trichloropyridine) and tetrachloropyridine (e.g., 2,3,5,6-tetrachloropyridine), and in some cases, pentachloropyridine.[1] Isomeric dichloropyridines, such as 2,3- and 2,5-dichloropyridine (B42133), can also be formed as byproducts, particularly under certain liquid-phase conditions.[1]

Q2: How does reaction temperature affect byproduct formation?

A2: Reaction temperature is a critical parameter. In liquid-phase chlorination of 2-chloropyridine, temperatures below 160°C can lead to the formation of larger quantities of undesired 2,3- and 2,5-dichloropyridine isomers.[1] Higher temperatures, while increasing the reaction rate, can also lead to over-chlorination, producing more tri- and tetrachloropyridines.[2] In gas-phase reactions, very high temperatures can cause tar formation.[8]

Q3: What is the role of a catalyst in this reaction?

A3: While catalysts can increase the reaction rate, they may also decrease the selectivity for this compound by promoting the formation of other dichloropyridine isomers and higher chlorinated byproducts.[1] For a highly selective synthesis of this compound from 2-chloropyridine in the liquid phase, it is often recommended to conduct the reaction in the absence of a catalyst.[1]

Q4: Is it preferable to conduct the chlorination in the gas phase or liquid phase?

A4: Both gas-phase and liquid-phase processes are used. Gas-phase chlorination of pyridine, often at high temperatures (e.g., 250-400°C) and sometimes with UV irradiation, can produce a mixture of 2-chloropyridine and this compound.[4][6] Liquid-phase chlorination is typically used for the conversion of 2-chloropyridine to this compound and requires careful temperature control (≥160°C) to ensure high selectivity.[1] The choice of phase often depends on the starting material, desired product purity, and available equipment.

Q5: How can the reaction be monitored for completion?

A5: The progress of the reaction can be effectively monitored by gas chromatography (GC) to determine the relative concentrations of the starting material (pyridine or 2-chloropyridine), the desired product (this compound), and the various byproducts.[1]

Quantitative Data on Byproduct Formation

The following table summarizes quantitative data from various experimental conditions for the chlorination of pyridine and 2-chloropyridine.

Starting MaterialReaction PhaseTemperature (°C)Catalyst/InitiatorThis compound (%)2-Chloropyridine (%)Trichloropyridines (%)Tetrachloropyridines (%)Other Byproducts (%)
Pyridine & WaterGas310-340UV Light3.8 (as a fraction of the organic phase)9.2 (as a fraction of the organic phase)Not specifiedNot specifiedNot specified
Pyridine & WaterGas290-320UV Light1.6 (as a fraction of the organic phase)8.0 (as a fraction of the organic phase)Not specifiedNot specifiedNot specified
2-ChloropyridineLiquid160-190Visible Light786.7g (from 822.7g organic material)9.5g (from 822.7g organic material)26.5g (isomers)Not specifiedNot specified
2-Chloropyridine & this compound mixtureLiquid180None97.50.81.1 (2,3,6-trichloropyridine)0.4 (2,3,5,6-tetrachloropyridine)-

Experimental Protocols

1. Gas-Phase Photochemical Chlorination of Pyridine

This protocol is a generalized procedure based on common practices in the field.

  • Apparatus: A glass reactor equipped with a vaporizer, gas inlets for pyridine/water vapor and chlorine, a UV light source, a condenser, and a gas-liquid separator.

  • Procedure:

    • A mixture of pyridine and water (e.g., in a 1:1.5 to 1:3.6 molar ratio) is vaporized.[9]

    • The vaporized pyridine-water mixture and chlorine gas are introduced into the glass reactor. The molar ratio of pyridine to chlorine is typically in the range of 1:0.70 to 1:0.80.[9]

    • The reaction is carried out at a temperature of 150-170°C under UV irradiation.[9]

    • The reaction mixture is then cooled and passed through a gas-liquid separator.

    • The liquid phase, containing unreacted pyridine, 2-chloropyridine, and this compound, is neutralized and then purified by distillation.

2. Liquid-Phase Chlorination of 2-Chloropyridine

This protocol is a generalized procedure based on common practices for achieving high selectivity.

  • Apparatus: A reaction vessel equipped with a stirrer, a gas inlet for chlorine, a condenser, and a heating system.

  • Procedure:

    • Charge the reactor with 2-chloropyridine or a mixture of 2-chloropyridine and this compound.

    • Heat the reaction mixture to a temperature of at least 160°C, preferably between 180°C and 200°C.[1]

    • Bubble chlorine gas through the liquid reaction mixture.

    • Monitor the reaction progress using gas chromatography.

    • Continue the reaction until the desired conversion of 2-chloropyridine is achieved.

    • The resulting mixture, rich in this compound, can be purified by fractional distillation.

Visualizations

Reaction_Pathway Pyridine Pyridine 2-Chloropyridine 2-Chloropyridine Pyridine->2-Chloropyridine + Cl2 This compound This compound 2-Chloropyridine->this compound + Cl2 Trichloropyridines Trichloropyridines (e.g., 2,3,6-TCP) This compound->Trichloropyridines + Cl2 (Over-chlorination) Tetrachloropyridines Tetrachloropyridines (e.g., 2,3,5,6-TCP) Trichloropyridines->Tetrachloropyridines + Cl2 (Over-chlorination)

Caption: Reaction pathway for the chlorination of pyridine to this compound and subsequent over-chlorination byproducts.

Troubleshooting_Workflow Start Experiment Start Check_Yield Low Yield of 2,6-DCP? Start->Check_Yield High_2CP High 2-Chloropyridine? Check_Yield->High_2CP Yes Optimize_Conditions Optimize Reaction Conditions Check_Yield->Optimize_Conditions No High_Poly High Poly-chlorinated Byproducts? High_2CP->High_Poly No Increase_Time_Temp Increase Reaction Time/ Temperature High_2CP->Increase_Time_Temp Yes Adjust_Cl2_Ratio Decrease Chlorine Ratio/ Lower Temperature High_Poly->Adjust_Cl2_Ratio Yes High_Poly->Optimize_Conditions No Increase_Time_Temp->Optimize_Conditions Adjust_Cl2_Ratio->Optimize_Conditions End Successful Synthesis Optimize_Conditions->End

References

Technical Support Center: Optimization of 2,6-Dichloropyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dichloropyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts. - Loss of product during workup and purification.- Monitor the reaction progress using GC or TLC to ensure completion. - Optimize the reaction temperature. For liquid-phase chlorination of 2-chloropyridine (B119429), temperatures between 180°C and 250°C are recommended. - To minimize byproduct formation, avoid catalysts if possible when starting from 2-chloropyridine, as they can promote the formation of other isomers.[1] - For purification, fractional distillation is often employed. Distillation in the presence of water and sulfuric acid can aid in the separation of highly purified this compound.[2][3]
Formation of Multiple Isomers (e.g., 2,3- and 2,5-dichloropyridine) - Use of a catalyst in the liquid-phase chlorination of 2-chloropyridine. - High reaction temperatures in the direct chlorination of pyridine (B92270).- When synthesizing from 2-chloropyridine, performing the reaction in the liquid phase without a catalyst at temperatures above 160°C can favor the formation of this compound with high selectivity.[1] - In the gas-phase chlorination of pyridine, precise control over the reaction temperature is crucial to manage the product distribution.
Formation of Higher Chlorinated Pyridines (Trichloro-, Tetrachloro-, Pentachloropyridine) - Excessive chlorination. - High reaction temperatures.- Carefully control the stoichiometry of chlorine gas.[1] The amount of chlorine to be charged can be determined by monitoring the chlorine concentration in the exhaust gas.[1] - Maintain the reaction temperature within the optimal range. For the chlorination of 2-chloropyridine, temperatures should generally not exceed 250°C.[1]
Tar Formation - High reaction temperatures, especially in the direct chlorination of pyridine.[4] - Presence of impurities in the starting material.- Use purified starting materials. Impurities like pyridine in this compound used for further chlorination can lead to tar formation. - Optimize the reaction temperature to avoid thermal decomposition and side reactions.
Difficulty in Product Purification - Presence of close-boiling isomers. - Contamination with starting materials and byproducts.- Fractional distillation is the primary method for purification. - A specialized distillation method involves the presence of water and the addition of sulfuric acid to the distillation column, which can effectively separate this compound from 2-chloropyridine and pyridine.[2][3]

Frequently Asked Questions (FAQs)

1. What are the common starting materials for the synthesis of this compound?

Common starting materials include pyridine and 2-chloropyridine.[1][4][5] Other reported precursors include 2,6-dihydroxypyridine.

2. What are the typical reaction conditions for the synthesis of this compound from 2-chloropyridine?

The reaction is typically carried out in the liquid phase by reacting 2-chloropyridine with chlorine gas at elevated temperatures. A key finding is that the reaction can proceed with high selectivity in the absence of a catalyst at temperatures of 160°C or higher, preferably between 180°C and 250°C.[6][1] The reaction may be performed under elevated pressure to maintain the liquid phase at the desired temperature.[1]

3. How can I minimize the formation of polychlorinated byproducts?

To minimize the formation of higher chlorinated pyridines, it is crucial to control the amount of chlorine used. The reaction should be monitored, and the chlorine feed should be stopped once the desired conversion of the starting material is achieved.[1]

4. What is the role of photoinitiation in the synthesis of this compound?

Photoinitiation, often using UV or visible light, can be used in the chlorination of pyridine or 2-chloropyridine.[2][4] For the chlorination of 2-chloropyridine, a method using photoinitiation at 160-190°C has been described as simple and efficient, with high conversion and selectivity.[4]

5. Are there any catalyst-free methods for the synthesis of this compound?

Yes, a catalyst-free method involves the liquid-phase chlorination of 2-chloropyridine at a temperature of at least 160°C.[1] This approach is reported to provide high selectivity for this compound.[1]

6. How can this compound be purified from the reaction mixture?

The most common purification method is fractional distillation.[7] For mixtures containing 2-chloropyridine and pyridine, distillation in the presence of water and sulfuric acid is an effective separation technique.[2] The crude product can also be purified by column chromatography.[7]

Experimental Protocols

Protocol 1: Liquid-Phase Chlorination of 2-Chloropyridine (Catalyst-Free)

This protocol is based on the principle of high-temperature, catalyst-free chlorination for selective synthesis.

Materials:

  • 2-chloropyridine

  • Chlorine gas

  • High-pressure reactor equipped with a gas inlet, mechanical stirrer, and thermocouple

Procedure:

  • Charge the high-pressure reactor with 2-chloropyridine. A mixture of 2-chloropyridine and this compound can also be used as the starting material.[1]

  • Seal the reactor and heat the contents to the desired temperature, typically between 180°C and 200°C.[1]

  • Introduce chlorine gas into the reactor at a controlled rate.

  • Maintain the reaction under elevated pressure to ensure the reaction mixture remains in the liquid phase.

  • Monitor the reaction progress by analyzing samples using gas chromatography.

  • Once the desired conversion of 2-chloropyridine is achieved, stop the chlorine feed and cool the reactor to room temperature.

  • Carefully vent any excess chlorine.

  • The crude product can then be purified by fractional distillation.

Protocol 2: Photoinitiated Chlorination of 2-Chloropyridine

This protocol describes a method using light to initiate the chlorination reaction.

Materials:

  • 2-chloropyridine or 2-chloropyridine hydrochloride

  • Chlorine gas

  • Reactor equipped with a light source (e.g., visible light lamp), gas inlet, and heating system

Procedure:

  • Add 2-chloropyridine to the reactor.

  • Heat the reactor to a temperature between 160°C and 190°C.[4]

  • Initiate the reaction by turning on the light source.

  • Introduce chlorine gas into the reactor.

  • Maintain the reaction at the specified temperature and under slight pressure (1-2 atmospheres).[4]

  • The reaction can be monitored by analyzing the composition of the reaction mixture.

  • Upon completion, the product can be used directly for some applications or purified if necessary.[4]

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A Starting Material (Pyridine or 2-Chloropyridine) C Chlorination Reaction (Thermal or Photochemical) A->C B Chlorinating Agent (Chlorine Gas) B->C D Neutralization & Quenching C->D E Extraction D->E F Purification (Distillation or Chromatography) E->F G Pure this compound F->G

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield A Low Yield of This compound B Incomplete Reaction? A->B C Increase Reaction Time or Temperature B->C Yes D High Level of Byproducts? B->D No E Optimize Temperature D->E Yes H Product Loss During Purification? D->H No F Control Stoichiometry of Chlorine E->F G Consider Catalyst-Free Method F->G I Optimize Distillation Conditions H->I Yes

Caption: Troubleshooting flowchart for addressing low yields in synthesis.

References

purification strategies to remove trichloropyridine from 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,6-Dichloropyridine, specifically focusing on the removal of trichloropyridine impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Common impurities in crude this compound often originate from the synthesis process, which typically involves the chlorination of pyridine (B92270).[1] Besides the starting material (pyridine) and the mono-substituted intermediate (2-chloropyridine), over-chlorination can lead to the formation of various trichloropyridine isomers (e.g., 2,3,6-trichloropyridine) and tetrachloropyridines.[2][3][4]

Q2: What are the primary strategies for removing trichloropyridine from this compound?

The main purification strategies to separate this compound from trichloropyridine impurities include:

  • Distillation: This is a widely used method, particularly fractional distillation under reduced pressure (vacuum rectification), which separates compounds based on their different boiling points.[5][6] A specialized azeotropic distillation with water and sulfuric acid has also been proven effective.[7]

  • Recrystallization: This technique relies on the differential solubility of this compound and its impurities in a specific solvent. Ethanol is a potential solvent for the recrystallization of this compound.[8]

  • Chromatography: Column chromatography, particularly using silica (B1680970) gel, can be employed to separate chlorinated pyridines based on their polarity.[9][10][11]

Q3: How do I choose the best purification strategy for my needs?

The choice of purification strategy depends on several factors, including the level of impurity, the required final purity of the this compound, the available equipment, and the scale of the purification. The following flowchart provides a general decision-making process:

G start Start: Crude this compound with Trichloropyridine Impurity check_impurity Assess Impurity Level and Required Purity start->check_impurity high_impurity High Impurity (>5%) or High Purity Required (>99.5%) check_impurity->high_impurity low_impurity Low Impurity (<5%) or Moderate Purity Required check_impurity->low_impurity distillation Fractional Vacuum Distillation high_impurity->distillation Large Scale chromatography Column Chromatography high_impurity->chromatography Small Scale / High Value azeotropic_distillation Azeotropic Distillation with H2O/H2SO4 high_impurity->azeotropic_distillation Specific Impurities (e.g., Pyridine, 2-Chloropyridine) recrystallization Recrystallization low_impurity->recrystallization Simple & Cost-Effective end Purified this compound distillation->end recrystallization->end chromatography->end azeotropic_distillation->end

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guides

Distillation

Issue 1: Poor separation between this compound and trichloropyridine.

  • Possible Cause: Insufficient column efficiency.

    • Solution: Increase the length of the fractionating column or use a column with a more efficient packing material.

  • Possible Cause: Incorrect pressure.

    • Solution: Optimize the vacuum level. The boiling points of the components are pressure-dependent. A stable, lower pressure will enhance the boiling point difference.

  • Possible Cause: Distillation rate is too high.

    • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.

Issue 2: Product solidifies in the condenser or collection flask.

  • Possible Cause: The melting point of this compound is relatively high (86-87°C).

    • Solution: Use a jacketed condenser and collection adapter through which warm water can be circulated to keep the temperature above the melting point of the product.

Recrystallization

Issue 1: Low recovery of purified this compound.

  • Possible Cause: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Possible Cause: The cooling process was too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.

  • Possible Cause: The product is significantly soluble in the chosen solvent even at low temperatures.

    • Solution: Experiment with different solvents or solvent mixtures to find one in which this compound has high solubility at high temperatures and low solubility at low temperatures, while the trichloropyridine impurity remains in solution.

Issue 2: The recrystallized product is still impure.

  • Possible Cause: The impurity co-crystallized with the product.

    • Solution: A second recrystallization may be necessary. Ensure the initial dissolution is complete and the cooling is slow.

  • Possible Cause: Inefficient removal of the mother liquor.

    • Solution: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing the impurities.

Quantitative Data from Purification Methods

Purification MethodInitial MaterialFinal Purity of this compoundRecovery RateReference
Azeotropic Distillation with H₂O/H₂SO₄Mixture of this compound, 2-chloropyridine (B119429), and pyridine99.2% - 99.9%99.0% - 99.8%[7]
Vacuum RectificationReaction mixture from the chlorination of this compoundNot specified for 2,6-DCP-[5]
Vacuum RectificationMixture of 2,3,6-trichloropyridine (B1294687) and this compoundNot specified for 2,6-DCP7.5% yield[6]

Experimental Protocols

Protocol 1: Azeotropic Distillation for Purification of this compound

This protocol is adapted from a patented method for separating this compound from a mixture also containing 2-chloropyridine and pyridine.[7]

Workflow Diagram:

G start Start: Crude Mixture in Distillation Still add_water Add Water to the Still start->add_water setup_distillation Set up Packed Distillation Column add_water->setup_distillation distill Heat and Begin Distillation setup_distillation->distill add_acid Continuously Add 70% Sulfuric Acid to the Top of the Column distill->add_acid collect Collect Distillate (Azeotrope of this compound and Water) distill->collect cool Cool the Distillate collect->cool separate Separate Solid this compound by Filtration OR Hot Liquid-Liquid Separation (>90°C) cool->separate end Purified this compound separate->end

Caption: Workflow for azeotropic distillation.

Methodology:

  • Charge the distillation still with the crude mixture containing this compound.

  • Add water to the distillation still.

  • Heat the still to begin distillation through a packed column.

  • During the distillation, continuously add a 70% sulfuric acid solution from the top of the packed column. The sulfuric acid helps to retain pyridine and 2-chloropyridine in the still.

  • Collect the distillate, which will be an azeotropic mixture of this compound and water.

  • Upon cooling the distillate, the this compound will solidify and can be separated by filtration.

  • Alternatively, the hot distillate (kept at >90°C) can be subjected to a liquid-liquid separation to isolate the molten this compound.[7]

Protocol 2: Purification by Vacuum Rectification

This protocol is a general procedure based on methods described for the separation of chlorinated pyridines.[5][6]

Methodology:

  • Assemble a fractional distillation apparatus equipped for vacuum operation. Use a column with high efficiency (e.g., a Vigreux column or a column with structured packing).

  • Charge the distillation flask with the crude this compound containing trichloropyridine impurities.

  • Slowly and carefully reduce the pressure in the system to the desired level (e.g., -0.1 MPa).

  • Begin heating the distillation flask.

  • Collect the initial fraction, which may contain more volatile impurities.

  • Carefully monitor the head temperature. Collect the fraction corresponding to the boiling point of this compound at the operating pressure. The boiling point of this compound is 120-140°C at -0.1 MPa.[6]

  • The higher-boiling trichloropyridine will remain in the distillation flask. For instance, 2,3,6-trichloropyridine has a boiling point of 130-150°C at the same pressure.[6]

Protocol 3: Purification by Flash Chromatography

This is a general protocol for small-scale purification, adapted from a procedure for a this compound derivative.[9]

Methodology:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with an appropriate solvent system. For separating chlorinated pyridines, a solvent system with low to moderate polarity, such as dichloromethane (B109758) in hexane, is a good starting point.[10]

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

troubleshooting common issues in reactions involving 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during chemical reactions with 2,6-dichloropyridine, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Q1: My reaction with this compound is not proceeding or giving a low yield. What are the general first steps for troubleshooting?

A1: When encountering low or no yield, a systematic approach is crucial. Start by verifying the integrity of your starting materials and reagents. This compound is a stable solid, but reagents like boronic acids, bases, and catalysts can degrade over time.[1][2] Confirm the reaction setup is correct, including temperature and inert atmosphere conditions, as oxygen can deactivate palladium catalysts.[3] Finally, re-evaluate your reaction parameters such as solvent, base, and catalyst choice, as these are critical for success.[3]

start Low Yield / No Reaction check_reagents Verify Reagent Quality (this compound, Catalyst, Base, etc.) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_setup Confirm Reaction Setup (Inert Atmosphere, Temperature) setup_ok Setup Correct? check_setup->setup_ok check_params Re-evaluate Parameters (Solvent, Ligand, Base) params_ok Parameters Optimal? check_params->params_ok reagents_ok->check_setup Yes replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No setup_ok->check_params Yes correct_setup Correct Setup Issues setup_ok->correct_setup No optimize Systematically Optimize Reaction Conditions params_ok->optimize No end Improved Yield params_ok->end Yes replace_reagents->check_reagents correct_setup->check_setup optimize->end

Caption: General troubleshooting workflow for low-yield reactions.
Suzuki-Miyaura Cross-Coupling

Q2: I am performing a Suzuki-Miyaura reaction with this compound and observing significant amounts of starting material. How can I improve the conversion?

A2: Low conversion in Suzuki-Miyaura reactions involving chloro-heteroarenes like this compound is often linked to the oxidative addition step. The use of sterically bulky, electron-rich phosphine (B1218219) ligands can promote this step.[4] Ligands such as Ad2PnBu (di(1-adamantyl)-n-butylphosphine) have been shown to be effective.[4] Additionally, ensure your palladium catalyst is active. Catalyst deactivation can present as the formation of palladium black.[5] Using a fresh catalyst source or screening different pre-catalysts may be necessary.[5][6]

Q3: My Suzuki-Miyaura reaction produces significant side products like homocoupled boronic acid and protodehalogenated pyridine (B92270). How can I minimize these?

A3: These side reactions are common challenges.

  • Homocoupling: This occurs when two boronic acid molecules couple together. It is often promoted by the presence of Pd(II) species and oxygen.[3] Ensuring your reaction is thoroughly degassed and maintained under an inert atmosphere can significantly reduce this side reaction.[3][6]

  • Protodehalogenation: This is the replacement of a chlorine atom with hydrogen. It can become competitive if the transmetalation step is slow.[4] Using a stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over this decomposition pathway.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid is a frequent issue, especially with heteroaryl boronic acids.[3] Using boronic esters (e.g., pinacol (B44631) esters) can increase stability.[3][4]

main_cycle Desired Suzuki-Miyaura Cycle catalyst Pd(0) Catalyst main_cycle->catalyst Regenerates protodehalogenation Protodehalogenation (Loss of Cl) homocoupling Boronic Acid Homocoupling protodeborylation Protodeborylation (Loss of Boronic Acid) catalyst_deactivation Catalyst Deactivation (Pd Black) aryl_halide This compound aryl_halide->main_cycle aryl_halide->protodehalogenation Competes with Oxidative Addition boronic_acid Boronic Acid / Ester boronic_acid->main_cycle boronic_acid->homocoupling Promoted by O2, Pd(II) boronic_acid->protodeborylation Especially with Heteroaryl Boronic Acids catalyst->main_cycle catalyst->catalyst_deactivation High Temp. / Poor Ligand

Caption: Common side reactions competing with the Suzuki-Miyaura cycle.

Q4: I want to perform a double Suzuki-Miyaura coupling on this compound. What conditions are recommended?

A4: Achieving exhaustive dialkylation or diarylation requires specific conditions. Research has shown that using an excess of the boronic ester (e.g., 2.3 equivalents) is crucial.[4] A combination of a palladium source like Pd(OAc)2, a bulky phosphine ligand (e.g., Ad2PnBu), and a strong, non-nucleophilic base like LiOtBu in a dioxane/water solvent mixture at elevated temperatures (e.g., 100 °C) can provide excellent yields of the 2,6-disubstituted product.[4]

Data Presentation: Suzuki-Miyaura Reaction Optimization
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)ProductYield (%)Reference
1Pd(OAc)2 (1)Ad2PnBu (3)LiOtBuDioxane/H2O (4:1)1002,6-Diheptylpyridine94[4]
2Pd(PPh3)4 (5)-K3PO41,4-Dioxane/H2O70-802,6-bis(p-methoxyphenyl)pyridineGood[7][8]
Amination Reactions

Q5: I am trying to perform a mono-amination on this compound, but the reaction is sluggish. What can I do?

A5: While the chlorine atoms in this compound are susceptible to nucleophilic attack, amination often requires catalysis.[9][10] Copper-catalyzed systems (e.g., CuI with a ligand like DMPAO) or palladium-catalyzed Buchwald-Hartwig conditions can be effective.[5][11] For non-catalyzed reactions, more forcing conditions like elevated temperatures and pressure may be necessary.[12]

Q6: I have successfully performed a mono-amination, but now I am struggling to add a second, different amine. Why is this difficult and how can I achieve it?

A6: The introduction of the first electron-donating amino group deactivates the pyridine ring towards further nucleophilic aromatic substitution, making the second amination more challenging.[10][13] To overcome this, a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) is typically required for the second step.[13][14] Using a robust catalyst system, such as a palladium pre-catalyst with a specialized biarylphosphine ligand (e.g., XPhos, SPhos), is often necessary to couple the less reactive 2-amino-6-chloropyridine (B103851) intermediate.[5]

start Goal: Synthesize 2,6-Diaminopyridine decision Is the second amine the same as the first? start->decision step1 Step 1: Mono-amination of this compound step1_result 2-Amino-6-chloropyridine step1->step1_result step2 Step 2: Second Amination step1_result->step2 step2_result 2,6-Diaminopyridine step2->step2_result step2_cond Second step is challenging due to electron-donating effect of first amine. Requires robust Pd-catalysis (e.g., Buchwald-Hartwig) step2->step2_cond one_pot One-Pot Diamination (For Symmetrical Product) decision->one_pot Yes stepwise Stepwise Synthesis (For Unsymmetrical Product) decision->stepwise No one_pot->step2_result one_pot_cond Requires harsher conditions or specific Pd-catalysis one_pot->one_pot_cond stepwise->step1

Caption: Logical workflow for the synthesis of 2,6-diaminopyridines.

Experimental Protocols

Protocol 1: Exhaustive Suzuki-Miyaura Dialkylation of this compound

This protocol is adapted from a procedure for the synthesis of 2,6-diheptylpyridine.[4]

  • Reagents:

    • This compound (1.0 equiv)

    • Heptyl boronic pinacol ester (2.3 equiv)

    • Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.01 equiv)

    • Di(1-adamantyl)-n-butylphosphine (Ad2PnBu) (0.03 equiv)

    • Lithium tert-butoxide (LiOtBu) (3.0 equiv)

    • Degassed 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, heptyl boronic pinacol ester, Pd(OAc)2, Ad2PnBu, and LiOtBu.

    • Add the degassed 4:1 dioxane/water solvent mixture.

    • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired 2,6-diheptylpyridine.

Protocol 2: Selective Mono-amination of 2,6-Dihalopyridine

This protocol is adapted from a microwave-assisted synthesis of mono-aminated pyridines.[11]

  • Reagents:

    • 2,6-Dibromopyridine (B144722) (1.0 equiv) (Note: this compound can also be used, but may require different conditions)

    • Primary or secondary amine (1.1 equiv)

    • Degassed Water

  • Procedure:

    • In a microwave reaction vial, combine 2,6-dibromopyridine and the desired amine.

    • Add degassed water as the solvent.

    • Seal the vial and place it in a microwave synthesizer.

    • Heat the reaction mixture under microwave irradiation (e.g., 2-2.5 hours at a specified temperature, which needs to be optimized for the specific substrate).

    • After cooling, extract the product into an appropriate organic solvent.

    • Wash the organic layer with water, dry it, and concentrate it.

    • Purify the product via column chromatography.

References

side reactions of 2,6-Dichloropyridine under strong basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers working with 2,6-dichloropyridine under strong basic conditions. The following sections address common side reactions, offer solutions to experimental challenges, and provide key technical data and protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions when this compound is treated with a strong base like sodium amide (NaNH₂)?

A1: The main side reactions include over-amination, elimination-addition via a pyridyne intermediate, and decomposition. The primary desired reaction is often a nucleophilic aromatic substitution (SNAr) to produce 2-amino-6-chloropyridine. However, the strong basic and nucleophilic nature of reagents like sodium amide can lead to the formation of 2,6-diaminopyridine (B39239) as a significant byproduct.[1] Under harsher conditions, dehydrohalogenation can occur to form a highly reactive pyridyne intermediate, which can lead to a mixture of products.[2][3]

Q2: My reaction is producing a large amount of 2,6-diaminopyridine. How can I favor the mono-substituted product, 2-amino-6-chloropyridine?

A2: Over-amination is a common issue, especially when using excess sodium amide or elevated temperatures.[1] To favor mono-substitution, you should carefully control the stoichiometry of your reagents, using only a slight excess of sodium amide. Additionally, running the reaction at a lower temperature and for a shorter duration can significantly reduce the formation of the di-substituted product.

Q3: I've observed the formation of unexpected isomers in my product mixture. What could be the cause?

A3: The formation of isomers often points to an elimination-addition mechanism involving a pyridyne intermediate.[2][4] Strong bases can abstract a proton from the pyridine (B92270) ring, followed by the elimination of a chloride ion to form a strained triple bond (an aryne). The subsequent nucleophilic addition to this intermediate is often not regioselective, leading to different isomers. This pathway is more likely at higher temperatures.

Q4: My reaction mixture turned dark brown or black, and I have a low yield of any identifiable product. What happened?

A4: The formation of dark, tar-like substances typically indicates decomposition or polymerization. Aryne intermediates are extremely reactive and can dimerize or polymerize if not trapped efficiently by a nucleophile.[2] High reaction temperatures can accelerate these decomposition pathways. It is crucial to maintain a controlled temperature and ensure an inert atmosphere to minimize these side reactions.

Troubleshooting Guides

Issue 1: Predominant Formation of 2,6-Diaminopyridine
Potential Cause Recommended Solution
Excess Sodium Amide: Using a large excess of the aminating agent drives the reaction towards di-substitution.[1]Stoichiometric Control: Reduce the amount of sodium amide to 1.0-1.2 equivalents relative to this compound. Monitor the reaction progress carefully using TLC or GC-MS.
High Reaction Temperature: Elevated temperatures increase the rate of the second substitution. Over-amination of pyridine with sodium amide is more significant at temperatures of 170–180°C.[1]Lower Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For Chichibabin reactions, this may involve using liquid ammonia (B1221849) as a solvent at low temperatures.[5]
Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed provides more opportunity for the mono-substituted product to react further.Reaction Monitoring: Actively monitor the disappearance of the starting material. Once it is consumed, quench the reaction promptly to prevent further amination.
Issue 2: Complex Product Mixture and Isomer Formation
Potential Cause Recommended Solution
Pyridyne Intermediate Formation: Very strong bases and high temperatures favor an elimination-addition mechanism over direct SNAr, leading to non-selective addition.[2][3]Modify Reaction Conditions: Use a less hindered, strong base if possible. Maintain the lowest effective temperature to disfavor the elimination pathway.
Reaction with Solvent: If using an alcohol or other protic solvent, the corresponding alkoxide or nucleophile can be generated, leading to undesired byproducts.Use Inert Solvent: Employ a high-boiling, aprotic solvent such as xylene, toluene (B28343), or mineral oil for high-temperature Chichibabin reactions.[5][6] Ensure the solvent is thoroughly dried before use.
Issue 3: Low Conversion or Stalled Reaction
Potential Cause Recommended Solution
Inactive Reagents: Sodium amide is sensitive to moisture and can decompose upon storage, losing its reactivity.[7]Use Fresh Reagents: Use freshly opened or properly stored sodium amide. If possible, prepare it fresh before the reaction.
Insufficient Temperature: The activation energy for the nucleophilic attack may not be reached.Controlled Heating: Gradually increase the temperature while carefully monitoring for the onset of side reactions. The optimal temperature will balance reaction rate with selectivity.

Summary of Side Reactions and Conditions

Reaction PathwayReagents & ConditionsMajor Product(s)Key Side Product(s)Factors to Control
Mono-amination (SNAr) NaNH₂, Toluene/Xylene, Moderate Temp.2-Amino-6-chloropyridine2,6-DiaminopyridineStoichiometry, Temperature, Reaction Time
Di-amination (SNAr) Excess NaNH₂, High Temp. (>150°C)2,6-Diaminopyridine-Stoichiometry, Temperature
Elimination-Addition Strong Base (e.g., LDA, NaNH₂), High Temp.Mixture of aminopyridines (potential isomers)Dimerization/Polymerization productsChoice of Base, Temperature
Hydrolysis Strong Base, Aqueous Workup2-Chloro-6-hydroxypyridine-Ensure anhydrous conditions during reaction

Key Experimental Protocols

Protocol: Synthesis of 2-Amino-6-chloropyridine

This protocol is a representative method for the mono-amination of this compound, aiming to minimize side reactions.

Materials:

  • This compound (1.0 eq)

  • Sodium amide (NaNH₂) (1.1 eq)

  • Anhydrous Toluene

  • Liquid Ammonia (for quenching, optional)

  • Saturated Ammonium (B1175870) Chloride Solution

  • Drying Agent (e.g., Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous toluene and this compound.

  • Heating: Heat the mixture to a gentle reflux (approx. 110°C).

  • Base Addition: Cautiously add sodium amide in small portions over 30 minutes. Safety Note: Sodium amide reacts violently with water. Handle with extreme care in an inert atmosphere.

  • Reaction: Maintain the reaction at reflux. Monitor the reaction progress by TLC or GC every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Alternatively, for a more controlled quench, cool the mixture to -78°C and condense in ammonia gas before adding the aqueous solution.

  • Workup: Separate the organic layer. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate 2-amino-6-chloropyridine.

Visualized Reaction Pathways and Workflows

sn_ar_pathway start This compound intermediate σ-complex intermediate start->intermediate + NH₂⁻ product1 2-Amino-6-chloropyridine intermediate->product1 - Cl⁻ intermediate2 σ-complex intermediate product1->intermediate2 + NH₂⁻ (Excess Base / High Temp) product2 2,6-Diaminopyridine intermediate2->product2 - Cl⁻ pyridyne_pathway start This compound deprotonated Anionic Intermediate start->deprotonated + Base (-BH) - H⁺ pyridyne 3,4-Pyridyne (Highly Reactive) deprotonated->pyridyne - Cl⁻ products Mixture of Products (e.g., 3-amino- and 4-amino-chloropyridines) pyridyne->products + NH₃ / NH₂⁻ troubleshooting_workflow observation Analyze Product Mixture diamination High % of Di-amination observation->diamination [Major product is 2,6-diaminopyridine] isomers Unexpected Isomers observation->isomers [Isomeric mixture observed] tar Low Yield / Tar observation->tar [Poor recovery / dark solids] cause_diamination Cause: Excess Base / High Temp diamination->cause_diamination cause_isomers Cause: Pyridyne Formation isomers->cause_isomers cause_tar Cause: Decomposition / High Temp tar->cause_tar solution_diamination Solution: Reduce Stoichiometry & Temp cause_diamination->solution_diamination solution_isomers Solution: Lower Temperature cause_isomers->solution_isomers solution_tar Solution: Lower Temperature / Inert Atm. cause_tar->solution_tar

References

how to minimize tar formation during 2,6-Dichloropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tar formation during the synthesis of 2,6-dichloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of tar formation during the synthesis of this compound?

A1: Tar formation, often referred to as coking or the formation of black impurities, is a common issue in the synthesis of this compound. The primary causes include:

  • High Reaction Temperatures: Particularly in the direct chlorination of pyridine (B92270), high temperatures can lead to condensation reactions between pyridine and the chlorinated products, resulting in tar.[1][2]

  • Use of Certain Catalysts: While catalysts can accelerate the reaction, some, like metal halides (e.g., ferric chloride), can also promote the formation of by-products and tar-like substances.[3]

  • Impurities in Starting Materials: The presence of impurities, such as residual pyridine in 2-chloropyridine (B119429), can contribute to tar formation during subsequent reaction steps.[3]

  • Reaction Phase: Gas-phase chlorination of pyridine is particularly susceptible to coking.[4]

  • Light-Induced Side Reactions: In photochemical methods, the use of high-energy ultraviolet (UV) light can sometimes initiate undesirable polymerization and coking side reactions.[4]

Q2: Can the choice of starting material influence the extent of tar formation?

A2: Yes, the choice of starting material is critical. Synthesizing this compound from 2-chloropyridine in the liquid phase is generally preferred for minimizing tar formation compared to the direct chlorination of pyridine.[3] The direct chlorination of pyridine is often conducted at high temperatures, which promotes coking.[4]

Q3: Are there catalyst-free methods to synthesize this compound and do they reduce tar?

A3: Yes, catalyst-free methods are available and are often recommended to reduce the formation of tar and other impurities.[3] Reacting 2-chloropyridine with chlorine in the liquid phase at a temperature of 160°C or higher without a catalyst has been shown to produce high-purity this compound with high selectivity and without the formation of black impurities.[3]

Q4: How does the reaction temperature affect tar formation?

A4: The effect of temperature is nuanced and depends on the specific reaction method:

  • Direct Chlorination of Pyridine: High temperatures (e.g., 180°C to 300°C) can increase the rate of condensation reactions, leading to significant tar formation.[1]

  • Liquid Phase Chlorination of 2-Chloropyridine: In this case, a sufficiently high temperature (at least 160°C, preferably above 180°C) is necessary to ensure a good reaction rate and selectivity in the absence of a catalyst.[3] Operating below this temperature range can lead to a sluggish reaction and the formation of by-products.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant formation of black, tarry substances High reaction temperature in the direct chlorination of pyridine.Consider switching to a liquid-phase chlorination of 2-chloropyridine. If direct chlorination is necessary, carefully control and optimize the reaction temperature to minimize condensation reactions.
Use of a metal halide catalyst (e.g., ferric chloride).Switch to a catalyst-free reaction system by increasing the reaction temperature to ≥160°C in the liquid phase chlorination of 2-chloropyridine.[3]
Impure starting materials.Ensure the purity of the starting materials. For instance, if starting from 2-chloropyridine, ensure it is free from significant amounts of pyridine.[3]
Use of UV light in photochemical reactions.If employing a photo-initiated process, consider using a lower-energy light source, such as blue or visible light, which has been reported to reduce polymerization and coking.[4]
Low yield and presence of multiple chlorinated by-products Suboptimal reaction temperature.For the catalyst-free liquid phase chlorination of 2-chloropyridine, ensure the temperature is maintained at or above 160°C.[3]
Non-selective catalyst.As mentioned, a catalyst-free approach can improve selectivity.
Uncontrolled chlorine feed.The rate of chlorine introduction should be carefully controlled to avoid localized high concentrations, which can lead to over-chlorination.
Difficulty in product purification from the reaction mixture Presence of a large amount of tar and impurities.By minimizing tar formation using the strategies above, purification through distillation or crystallization will be more straightforward.[1]

Experimental Protocols

Catalyst-Free Liquid Phase Chlorination of 2-Chloropyridine

This protocol is based on a method designed to minimize by-product formation.[3]

Objective: To synthesize this compound from 2-chloropyridine with high selectivity and minimal tar formation.

Materials:

  • 2-chloropyridine

  • Chlorine gas

  • High-pressure reactor equipped with a gas inlet, stirrer, and thermocouple

Procedure:

  • Charge the high-pressure reactor with 2-chloropyridine.

  • Seal the reactor and heat the contents to a temperature between 160°C and 250°C (a preferred range is 180°C to 200°C).[3]

  • Introduce chlorine gas into the reactor at a controlled rate. The pressure will need to be elevated to maintain the liquid phase at these temperatures.

  • Monitor the reaction progress by analyzing aliquots using gas chromatography (GC).

  • Once the desired conversion of 2-chloropyridine is achieved, stop the chlorine feed and cool the reactor to room temperature.

  • Safely vent any excess chlorine.

  • The crude reaction mixture can be purified by fractional distillation to isolate the this compound.

Data Summary

The following table summarizes key reaction parameters from various synthesis methods.

Starting Material Method Key Reagents & Conditions Typical Yield Notes on Tar Formation and By-products
PyridineGas-Phase Photochemical ChlorinationPyridine, Cl₂, UV irradiation, water as a diluent, 180-300°C[1]Up to 48% for this compound[4]Prone to coking (tar formation); produces a mixture of chlorinated pyridines requiring extensive purification.[1][4]
2-ChloropyridineLiquid-Phase Catalyst-Free Chlorination2-Chloropyridine, Cl₂, ≥160°C (preferably 180-200°C), elevated pressure[3]HighHigh selectivity and avoids the formation of "black impurities" (tar).[3]
2-ChloropyridineLiquid-Phase Photochemical Chlorination2-Chloropyridine, Cl₂, UV or visible light, 160-190°C[4]93.7% selectivity reported with visible light[4]Using UV light may generate more by-products; visible or blue light is suggested to prevent polymerization and coking.[4]
2-ChloropyridineLiquid-Phase Catalyzed Chlorination2-Chloropyridine, Cl₂, metal halide catalyst (e.g., FeCl₃)Not specifiedReaction is accelerated, but can lead to the formation of by-products and tar.[3]

Visualizations

Troubleshooting Logic for Tar Formation start High Tar Formation Observed q1 What is the reaction method? start->q1 a1 Direct Chlorination of Pyridine q1->a1 Direct a2 Liquid Phase Chlorination of 2-Chloropyridine q1->a2 Liquid Phase s1 High temperature is a likely cause of condensation reactions leading to tar. a1->s1 q2 Is a catalyst being used? a2->q2 a3 Yes q2->a3 Yes a4 No q2->a4 No s2 The catalyst (e.g., FeCl₃) may be promoting side reactions. Consider a catalyst-free approach. a3->s2 q3 Is the reaction temperature ≥160°C? a4->q3 a5 Yes q3->a5 Yes a6 No q3->a6 No q4 Is a photochemical method being used? a5->q4 s3 Low temperature can lead to poor selectivity and by-products. Increase temperature to ≥160°C. a6->s3 a7 Yes, with UV light q4->a7 Yes s4 UV light can cause polymerization. Consider switching to visible or blue light. a7->s4

Caption: Troubleshooting workflow for identifying the cause of tar formation.

Decision Pathway for Minimizing Tar start Goal: Synthesize this compound with Minimal Tar q1 Choice of Starting Material start->q1 pyridine Pyridine q1->pyridine Option 1 two_chloropyridine 2-Chloropyridine (Recommended) q1->two_chloropyridine Option 2 method1 Gas-Phase Chlorination pyridine->method1 method2 Liquid-Phase Chlorination two_chloropyridine->method2 note1 High risk of tar formation (coking). Requires careful temperature control and purification. method1->note1 q2 Use Catalyst? method2->q2 catalyst_yes Yes (e.g., FeCl₃) q2->catalyst_yes Yes catalyst_no No (Recommended) q2->catalyst_no No note2 Risk of tar and by-products. catalyst_yes->note2 condition Set Temperature ≥160°C catalyst_no->condition result High-Purity this compound with Minimal Tar condition->result

Caption: Recommended synthesis pathway to minimize tar formation.

References

Technical Support Center: Scaling Up 2,6-Dichloropyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 2,6-Dichloropyridine. It includes troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and purification.

Troubleshooting Guide

This guide is designed to help users identify and resolve specific problems during the scale-up of this compound synthesis.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-001 Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature.[1] - Formation of by-products such as tri- and tetrachloropyridines.[1] - Tar formation, especially in thermal chlorination.[1]- Increase reaction time or temperature within the recommended range (180°C to 300°C for gas-phase chlorination).[1] - Ensure uniform mixing of reactants to avoid localized reactions.[1] - In liquid-phase chlorination of 2-chloropyridine (B119429), maintain a temperature of at least 160°C, preferably above 180°C, without a catalyst to improve selectivity.[2] - For photochemical reactions, ensure the UV lamp is functioning correctly and is not coated with deposits.[2]
SYN-002 High levels of impurities in the crude product - Over-chlorination leading to tri- and tetrachloropyridines.[1] - Presence of unreacted 2-chloropyridine and pyridine (B92270).[1] - Condensation reactions causing tar formation.[1]- Carefully control the chlorine feed rate. - Optimize the reaction time to minimize over-chlorination. - For purification, employ distillation in the presence of water and sulfuric acid to effectively separate this compound from 2-chloropyridine and pyridine.[1]
PUR-001 Difficulty in separating this compound from 2-chloropyridine - Similar boiling points of the components.- Perform distillation in the presence of water and sulfuric acid. Sulfuric acid helps in separating the pyridine and 2-chloropyridine from the desired product.[1] - After distillation, this compound can be separated by liquid-liquid separation at a temperature above its melting point (around 95°C) or by filtration after cooling to induce solidification.[1]
SCA-001 Poor heat dissipation in the reactor leading to runaway reactions - The chlorination of pyridine is highly exothermic.[1] - Inadequate heat transfer surface area in larger reactors.[1]- Use a diluent such as water to help manage the heat of reaction.[1] - Ensure the reactor is equipped with an efficient cooling system. - For gas-phase reactions, pre-mixing vaporized chlorine with vaporized water to create dilute chlorine can help control the reaction.[1]
SCA-002 Non-uniform reaction and localized "hot spots" - Poor mixing of gaseous reactants (pyridine and chlorine) in a large reactor.[1]- Introduce a mixture of vaporized chlorine and water (dilute chlorine) into the reactor to ensure more uniform reaction with vaporized pyridine.[1]

Frequently Asked Questions (FAQs)

1. What is the most common industrial method for synthesizing this compound?

The primary industrial route is the chlorination of pyridine.[3] This can be achieved through a gas-phase reaction with chlorine at elevated temperatures, often with photochemical initiation (UV light).[1] An alternative approach involves the liquid-phase chlorination of 2-chloropyridine.[2]

2. What are the key challenges when scaling up the production of this compound?

The main challenges include:

  • Heat Management: The chlorination reactions are highly exothermic, and managing the heat generated is crucial to prevent runaway reactions and by-product formation.[1]

  • Uniform Mixing: Achieving uniform mixing of reactants in a large-scale reactor is difficult and critical for consistent product quality.[1]

  • By-product Formation: Over-chlorination can lead to the formation of trichloropyridine and tetrachloropyridine, complicating purification.[1]

  • Purification: Separating the final product from unreacted starting materials and by-products requires an efficient distillation process.[1]

3. How can the purity of this compound be improved after synthesis?

A highly effective method for purification is distillation of the crude reaction mixture in the presence of water and sulfuric acid. This process allows for the separation of highly purified this compound.[1] Purity levels as high as 99.8% have been reported using this method.[1]

4. What are the optimal temperature ranges for the synthesis?

For the gas-phase chlorination of pyridine, a reaction temperature between 180°C and 300°C is recommended. Temperatures below 180°C can lead to lower productivity, while temperatures above 300°C can increase the formation of by-products.[1] For the liquid-phase chlorination of 2-chloropyridine, a temperature of at least 160°C, and preferably above 180°C, is suggested.[2]

5. Are there any specific safety precautions to consider?

Yes, this compound is toxic if swallowed and can cause skin and eye irritation. Appropriate personal protective equipment, such as gloves, eye shields, and a dust mask, should be worn. The synthesis involves chlorine gas, which is highly toxic and corrosive, and the reactions are exothermic, requiring careful temperature control to prevent runaway reactions.[1]

Experimental Protocols

Protocol 1: Gas-Phase Photochemical Chlorination of Pyridine

This protocol is based on a method for producing 2-chloropyridine and this compound in high yields.[1]

1. Reactant Preparation:

  • Vaporize chlorine and water separately and mix them to obtain dilute chlorine gas.

  • Separately vaporize pyridine.

2. Reaction:

  • Introduce the dilute chlorine gas and vaporized pyridine into a glass-lined reactor (e.g., 520 liters) equipped with a high-pressure mercury lamp.[1]

  • Maintain the reaction temperature between 180°C and 300°C.[1]

  • Irradiate the gas mixture with UV light to initiate the photochemical chlorination.

3. Product Condensation:

  • Exhaust the reaction gas from the lower part of the reactor.

  • Cool the gas to condense the product mixture containing this compound, 2-chloropyridine, and unreacted pyridine.

Protocol 2: Purification by Distillation with Water and Sulfuric Acid

This protocol describes the separation of high-purity this compound from the reaction mixture.[1]

1. Distillation Setup:

  • Charge the crude reaction mixture into a distillation still equipped with a packed column.

2. Distillation Process:

  • Add water to the distillation still.

  • While heating the mixture, add 70% sulfuric acid from the top of the packed column. The amount of sulfuric acid added is typically 0.02 to 0.3 by weight of the reaction mixture.[1]

3. Product Separation:

  • Collect the distillate, which will contain this compound and water.

  • The this compound can be separated from the distillate by one of two methods:

    • Cooling and Filtration: Cool the distillate to allow the this compound to solidify, then separate by filtration.[1]

    • Hot Liquid-Liquid Separation: Maintain the distillate at a temperature above the melting point of this compound (e.g., 95°C) and separate the molten product layer.[1]

Quantitative Data Summary

ParameterGas-Phase Chlorination of PyridineLiquid-Phase Chlorination of 2-ChloropyridinePurification by Distillation
Reaction Temperature 180°C - 300°C[1]≥ 160°C (preferably ≥ 180°C)[2]-
Pressure Atmospheric or slightly elevatedElevated pressure may be required to maintain liquid phase at higher temperatures[2]-
Catalyst UV light (photochemical)[1]None[2]-
Diluent Water[1]Not required, but can use the product (this compound) or other high-boiling solvents[2]Water and Sulfuric Acid[1]
Reported Purity --Up to 99.8%[1]
Reported Yield High yields of the mixture of 2-chloropyridine and this compound[1]High selectivity and yield[2]Recovery rates up to 99.8%[1]

Visualizations

Synthesis_Pathway Pyridine Pyridine UV_Heat UV Light / Heat (180-300°C) Pyridine->UV_Heat Chlorine1 Cl₂ Chlorine1->UV_Heat Two_Chloropyridine 2-Chloropyridine UV_Heat->Two_Chloropyridine Heat Heat (≥160°C) Two_Chloropyridine->Heat Chlorine2 Cl₂ Chlorine2->Heat TwoSix_Dichloropyridine This compound Heat->TwoSix_Dichloropyridine

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Temp Check Reaction Temperature Start->Check_Temp Check_Mixing Ensure Uniform Reactant Mixing Start->Check_Mixing Check_Cl2_Feed Optimize Chlorine Feed Rate Start->Check_Cl2_Feed Check_Purification Review Purification Protocol Start->Check_Purification End Process Optimized Check_Temp->End Check_Mixing->End Check_Cl2_Feed->End Distillation Employ Distillation with H₂O and H₂SO₄ Check_Purification->Distillation Distillation->End

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-dichloropyridine. The content is designed to address specific issues encountered during cross-coupling reactions and other functionalizations of this substrate.

Troubleshooting Guides

This section offers solutions to common problems encountered during reactions with this compound, focusing on catalyst selection and reaction optimization.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Suzuki-Miyaura couplings of this compound are common and often stem from the inherent properties of the substrate and the sensitivity of the catalytic system. The primary challenges are the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds and potential catalyst inhibition by the pyridine (B92270) nitrogen.[1][2][3] A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow:

start Low/No Yield in Suzuki Coupling check_catalyst Is the catalyst system appropriate for a deactivated aryl chloride? start->check_catalyst catalyst_solution Switch to a more active catalyst system: - Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos). - Consider N-heterocyclic carbene (NHC) ligands. - Use a stable precatalyst (e.g., Pd(OAc)2/ligand or a palladacycle). check_catalyst->catalyst_solution No check_base Is the base effective? check_catalyst->check_base Yes base_solution Screen different bases: - Use strong, non-nucleophilic bases like K3PO4, Cs2CO3, or K2CO3. - Ensure adequate solubility of the base. check_base->base_solution No check_temp Is the reaction temperature high enough? check_base->check_temp Yes temp_solution Increase the reaction temperature (typically 80-120 °C). Consider microwave irradiation to accelerate the reaction. check_temp->temp_solution No check_deactivation Is catalyst deactivation by the pyridine nitrogen a possibility? check_temp->check_deactivation Yes deactivation_solution Increase catalyst loading. Use a more sterically hindered ligand to prevent strong coordination of the pyridine nitrogen. check_deactivation->deactivation_solution Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.

Data on Catalyst Systems for Suzuki-Miyaura Coupling:

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene (B28343)/H₂O100HighBuchwald ligands are often effective for heteroaryl chlorides.[1]
Pd₂(dba)₃ / XPhosXPhosK₂CO₃Dioxane/H₂O110HighXPhos is another bulky phosphine ligand known to promote challenging couplings.[1]
Pd(dppf)Cl₂dppfNa₂CO₃Dioxane/H₂O100Moderate to HighA common catalyst, but may be less effective than more specialized systems for this substrate.[1][4]
(NHC)Pd PrecatalystIPrK₃PO₄THF80HighN-heterocyclic carbene ligands can offer high stability and activity.[1]
Issue 2: Poor Selectivity in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on this compound and obtaining a mixture of mono- and di-aminated products, or the reaction is not proceeding at all. How can I improve the selectivity and yield?

Answer:

Achieving high selectivity and yield in the Buchwald-Hartwig amination of this compound requires careful selection of the catalyst, ligand, base, and reaction conditions. The electron-deficient nature of the pyridine ring and the presence of two chlorine atoms can lead to challenges.

Logical Relationship for Catalyst Selection:

Caption: Key factors for successful Buchwald-Hartwig amination.

Data on Catalyst Systems for Buchwald-Hartwig Amination:

Catalyst SystemLigandBaseSolventTemperature (°C)Outcome
Pd₂(dba)₃ / XantphosXantphosNaOtBuToluene100Good for mono-amination with careful stoichiometry.
BrettPhos Pd G3BrettPhosLHMDSTHF65-80High activity, often allowing for lower temperatures.[5]
Pd(OAc)₂ / BINAPBINAPCs₂CO₃Toluene110Can be effective, but may require higher temperatures.

Troubleshooting Tips:

  • For Mono-amination: Use a slight excess of this compound relative to the amine.

  • For Di-amination: Use an excess of the amine and a higher catalyst loading.

  • Catalyst Inhibition: If the reaction stalls, it may be due to product inhibition where the aminated pyridine product coordinates to the palladium center.[6] Using a more sterically hindered ligand can mitigate this.[6]

Issue 3: Sonogashira Coupling Fails or Gives Homocoupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is not working, or I am primarily observing the homocoupling of the alkyne (Glaser coupling). What should I do?

Answer:

Successful Sonogashira coupling of this compound hinges on an active catalyst system and the suppression of alkyne homocoupling. The presence of a copper(I) co-catalyst is common but can also promote homocoupling if not properly controlled.

Experimental Workflow for Sonogashira Coupling Optimization:

start Sonogashira Coupling Setup reagents Combine this compound, alkyne, Pd catalyst, CuI (optional), and base in a degassed solvent. start->reagents reaction Heat reaction mixture under inert atmosphere. reagents->reaction monitor Monitor reaction by TLC/LC-MS reaction->monitor workup Quench, extract, and purify. monitor->workup analyze Analyze results workup->analyze troubleshoot Troubleshoot based on outcome analyze->troubleshoot no_reaction No Reaction: - Increase temperature - Use more active Pd catalyst/ligand - Check base effectiveness troubleshoot->no_reaction Low Conversion homocoupling Homocoupling Dominates: - Rigorously exclude oxygen - Reduce or eliminate CuI (copper-free conditions) - Use a bulky ligand on Pd troubleshoot->homocoupling Side Products

Caption: Workflow for optimizing Sonogashira coupling reactions.

Recommended Catalyst Systems:

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHF60-80Classic conditions; ensure rigorous exclusion of oxygen to minimize homocoupling.[3]
Pd(OAc)₂ / PPh₃CuIPiperidineDMF100Alternative conditions that can be effective.
(NHC)Pd PrecatalystNoneEt₃N or other amineToluene80-100Copper-free conditions can prevent Glaser coupling and are often preferred.[7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: There are two main reasons. First, the carbon-chlorine bond is stronger and less reactive than carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step of the catalytic cycle more difficult.[1][3] This often necessitates more active catalysts and higher reaction temperatures. Second, the nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][6][8]

Q2: When should I choose a palladium catalyst versus a nickel catalyst?

A2: Palladium catalysts are generally more versatile and tolerant of a wide range of functional groups, making them the first choice for many applications, especially in drug discovery.[3] Catalysts based on bulky, electron-rich phosphine ligands (like Buchwald ligands) or N-heterocyclic carbenes (NHCs) are particularly effective for chloropyridines.[1][3] Nickel catalysts are a more cost-effective alternative and can sometimes offer different reactivity or selectivity.[3] However, they can be more sensitive to reaction conditions.

Q3: What are precatalysts, and why are they recommended?

A3: A precatalyst is a stable, well-defined metal-ligand complex that is easily activated under the reaction conditions to form the active catalytic species (e.g., Pd(0)).[3] Using a precatalyst, such as a palladacycle or an (NHC)Pd complex, offers several advantages over generating the catalyst in situ from a metal salt (like Pd(OAc)₂) and a separate ligand. These benefits include improved reproducibility due to a consistent ligand-to-metal ratio and often higher activity.[3]

Q4: How do substituents on the this compound ring affect its reactivity?

A4: Substituents can have a significant electronic and steric impact. Electron-withdrawing groups on the pyridine ring can increase the reactivity of the C-Cl bonds towards oxidative addition, making the reaction easier.[6] Conversely, electron-donating groups can decrease reactivity.[6] Steric hindrance from bulky substituents near the chlorine atoms can impede the approach of the catalyst, potentially slowing down the reaction.

Q5: What is the typical regioselectivity for reactions of this compound?

A5: In many cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, it is possible to achieve selective mono-functionalization by carefully controlling the stoichiometry of the reagents (using a slight excess of the dichloropyridine). The second chlorine can then be functionalized in a subsequent step, potentially with a different coupling partner. Achieving high selectivity often depends on fine-tuning the reaction conditions. For some substituted dichloropyridines, inherent electronic or steric factors can favor reaction at one position over the other.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Toluene and water (e.g., 10:1 v/v)

  • Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the toluene.

  • Add the catalyst solution to the Schlenk flask, followed by the remaining toluene and water.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Seal the flask and heat the reaction mixture with vigorous stirring at 100 °C for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general method for the mono-amination of this compound.

Materials:

  • This compound (1.2 equivalents)

  • Amine (1.0 equivalent)

  • BrettPhos Pd G3 precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous, deoxygenated reaction vessel (e.g., glovebox or Schlenk line)

Procedure:

  • In an inert atmosphere glovebox, add the BrettPhos Pd G3 precatalyst, NaOtBu, and this compound to a dry reaction vessel.

  • Add anhydrous toluene, followed by the amine.

  • Seal the vessel and heat the reaction mixture with stirring at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting amine is consumed, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of 2,4-dichloropyridine (B17371) and 2,6-dichloropyridine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the distinct reactivity patterns of these isomers is crucial for the rational design of synthetic routes in medicinal chemistry and materials science. This document outlines the underlying electronic and steric factors governing their reactivity, supported by experimental data and detailed methodologies for key transformations.

Executive Summary

2,4-Dichloropyridine and this compound, while structurally similar, exhibit significant differences in their reactivity towards nucleophiles. In 2,4-dichloropyridine, the chlorine atoms are electronically distinct, leading to regioselectivity in substitution reactions. The C4 position is generally more susceptible to nucleophilic attack in classical SNAr reactions due to greater stabilization of the Meisenheimer intermediate. However, the C2 position can be favored under certain conditions, particularly in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Conversely, this compound is a symmetrical molecule, simplifying the initial monosubstitution, which yields a single product. The primary challenge in the functionalization of this compound lies in the second substitution, as the introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack.

Theoretical Basis for Reactivity

The reactivity of dichloropyridines in SNAr reactions is governed by the stability of the Meisenheimer intermediate, a negatively charged species formed upon nucleophilic attack. For 2,4-dichloropyridine, attack at the C4 position allows for the delocalization of the negative charge onto the pyridine (B92270) nitrogen, which is a more stable arrangement than the intermediate formed from attack at the C2 position. This is often cited as the reason for the general preference for C4 substitution.

Frontier Molecular Orbital (FMO) theory further elucidates this preference. The Lowest Unoccupied Molecular Orbital (LUMO) of 2,4-dichloropyridine has a larger coefficient at the C4 carbon, indicating that this position is more electrophilic and thus more susceptible to nucleophilic attack.[1][2] However, for attack at the C2 position, the LUMO+1 orbital becomes relevant.[1][3][4] The energy difference between the LUMO and LUMO+1 can be a determining factor in the regioselectivity.[5]

Comparative Reactivity Data

While direct kinetic comparisons of 2,4-dichloropyridine and this compound under identical conditions are not extensively reported, a wealth of qualitative and semi-quantitative data allows for a robust comparative analysis. The following tables summarize the expected reactivity and regioselectivity based on published experimental outcomes.

Table 1: Comparative Reactivity in Amination Reactions
IsomerNucleophileReaction TypePredominant Position of AttackTypical YieldsNotes
2,4-Dichloropyridine Primary/Secondary AminesSNArC4Moderate to GoodRegioselectivity can be influenced by substituents on the pyridine ring and the amine.[6]
Anilines/Heterocyclic AminesBuchwald-HartwigC2Good to ExcellentHighly regioselective for the C2 position.[7]
This compound Primary/Secondary AminesSNAr (Microwave)C2 or C6 (equivalent)GoodMono-amination is straightforward; di-amination is more challenging due to ring deactivation.
AnilinesBuchwald-HartwigC2 or C6 (equivalent)Good
Table 2: Comparative Reactivity in Alkoxylation Reactions
IsomerNucleophileReaction TypePredominant Position of AttackTypical YieldsNotes
2,4-Dichloropyridine Sodium MethoxideSNArC4GoodGenerally favors the C4 position.[8]
This compound Sodium MethoxideSNArC2 or C6 (equivalent)GoodMono-alkoxylation proceeds readily.

Experimental Protocols

The following are representative experimental protocols for the amination of 2,4-dichloropyridine and this compound, illustrating the different conditions often employed.

Protocol 1: Buchwald-Hartwig Amination of 2,4-Dichloropyridine (C2-Selective)

This protocol is adapted from a procedure for the highly regioselective amination at the C2 position.[7]

Materials:

Procedure:

  • A flame-dried Schlenk flask is charged with Pd(OAc)₂, Xantphos, and NaOtBu under an inert atmosphere (e.g., argon).

  • Anhydrous toluene is added, and the mixture is stirred for 15 minutes.

  • 2,4-Dichloropyridine and the amine are added to the flask.

  • The reaction mixture is heated to 100 °C and stirred for the appropriate time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography.

Protocol 2: Microwave-Assisted Amination of this compound

This protocol is based on general procedures for the microwave-assisted amination of dihalopyridines.

Materials:

  • This compound

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling solvent

Procedure:

  • In a microwave-safe reaction vessel, combine this compound, the amine (typically in excess), and K₂CO₃.

  • Add the solvent (e.g., DMF).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) for the specified time (e.g., 30-60 minutes).

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in the reactivity of these compounds and a generalized experimental workflow.

G cluster_0 Reactivity of 2,4-Dichloropyridine 2,4-Dichloropyridine 2,4-Dichloropyridine Nucleophilic Attack Nucleophilic Attack 2,4-Dichloropyridine->Nucleophilic Attack SNAr (e.g., with RO⁻) SNAr (e.g., with RO⁻) Nucleophilic Attack->SNAr (e.g., with RO⁻) Buchwald-Hartwig (e.g., with RNH₂) Buchwald-Hartwig (e.g., with RNH₂) Nucleophilic Attack->Buchwald-Hartwig (e.g., with RNH₂) Meisenheimer Intermediate (C4) Meisenheimer Intermediate (C4) SNAr (e.g., with RO⁻)->Meisenheimer Intermediate (C4) Favored Meisenheimer Intermediate (C2) Meisenheimer Intermediate (C2) SNAr (e.g., with RO⁻)->Meisenheimer Intermediate (C2) Disfavored C2 Substitution Product C2 Substitution Product Buchwald-Hartwig (e.g., with RNH₂)->C2 Substitution Product Highly Selective C4 Substitution Product C4 Substitution Product Meisenheimer Intermediate (C4)->C4 Substitution Product Meisenheimer Intermediate (C2)->C2 Substitution Product

Caption: Regioselectivity in the functionalization of 2,4-dichloropyridine.

G Start Start Combine Reactants Combine Dichloropyridine, Nucleophile, and Base/Catalyst in Solvent Start->Combine Reactants Reaction Heat (Conventional or Microwave) and Stir Combine Reactants->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Work-up Aqueous Work-up and Extraction Monitoring->Work-up Complete Purification Column Chromatography Work-up->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Generalized experimental workflow for nucleophilic substitution on dichloropyridines.

Conclusion

The comparative reactivity of 2,4-dichloropyridine and this compound is a nuanced subject of significant importance in synthetic organic chemistry. While this compound offers a straightforward path to mono-substituted pyridines, 2,4-dichloropyridine presents both a challenge and an opportunity in its regioselective functionalization. The choice between classical SNAr and modern cross-coupling methodologies allows chemists to selectively target either the C4 or C2 position of 2,4-dichloropyridine, respectively. A thorough understanding of the principles outlined in this guide, supported by the provided experimental frameworks, will empower researchers to effectively utilize these versatile building blocks in the synthesis of complex molecular targets.

References

A Comparative Guide to the Synthesis of 2,6-Dichloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 2,6-dichloropyridine and its derivatives is a critical process, as these compounds serve as vital intermediates in the creation of numerous pharmaceutical and agrochemical products. The selection of an appropriate synthetic route is paramount, influencing not only the efficiency and yield of the reaction but also its scalability and environmental impact. This guide provides a detailed comparison of the most common synthetic pathways to this compound derivatives, supported by experimental data and protocols.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative parameters for the primary synthesis routes to this compound and its derivatives, offering a clear comparison of their performance.

Synthesis RouteStarting MaterialKey ReagentsTemperature (°C)PressureYield (%)Key AdvantagesKey Disadvantages
Direct Chlorination Pyridine (B92270)Chlorine (Cl₂)160-430Atmospheric or elevated40-60Readily available starting material.Low selectivity, produces a mixture of chlorinated pyridines requiring extensive purification, harsh reaction conditions.[1][2]
Chlorination of 2-Chloropyridine (B119429) 2-ChloropyridineChlorine (Cl₂)160-200Atmospheric or elevatedHigh (e.g., 97.5% purity)High selectivity and yield, can utilize mixtures from direct chlorination.[3][4]Requires the synthesis or purchase of 2-chloropyridine.
From Pyridine N-Oxide This compound N-OxideDeoxygenating agentNot specifiedNot specified~97High yield for the deoxygenation step.Requires the synthesis and subsequent deoxygenation of the N-oxide.
Sandmeyer-type Reaction 2-Amino-6-chloropyridine derivativeIsopentyl nitrite (B80452), CuCl₂65Atmospheric89Good yield for specific derivatives.Limited to amino-substituted precursors.[5]

Synthesis Route Overviews and Experimental Protocols

This section details the primary synthetic methodologies, including their underlying chemical principles, advantages, disadvantages, and detailed experimental protocols.

Direct Chlorination of Pyridine

This method involves the direct reaction of pyridine with chlorine gas at high temperatures or under photochemical conditions.[1][6] While it utilizes an inexpensive and readily available starting material, the reaction often lacks selectivity, leading to a mixture of mono-, di-, and polychlorinated pyridines.[1][2] Consequently, extensive purification is typically required to isolate the desired 2,6-dichloro- a a derivative.

A high-pressure reactor is charged with pyridine. The reactor is sealed and heated to a temperature between 160-190°C. Chlorine gas is then introduced at a controlled rate while monitoring and maintaining the pressure. The reaction is allowed to proceed for several hours. After completion, the reactor is cooled, and excess chlorine is safely vented. The crude mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent. The desired this compound is then isolated via fractional distillation or column chromatography.[7]

Liquid-Phase Chlorination of 2-Chloropyridine

To overcome the selectivity issues of direct pyridine chlorination, a two-step approach is often employed. First, pyridine is chlorinated to 2-chloropyridine, which is then isolated and subjected to a second chlorination to yield this compound. This method offers significantly higher selectivity and yield of the desired product.[3][4]

In a flask equipped with a stirrer, 175 g of 2-chloropyridine and 288 g of this compound (the latter can be from a previous batch to raise the boiling point) are charged. The mixture is heated to 180°C, and chlorine gas is bubbled through at a rate of 2 L/hr. The reaction progress is monitored by gas chromatography. After approximately 50 hours, the reaction mixture typically contains a high purity of this compound with minimal byproducts. The product is a pale yellow liquid, indicating the substantial absence of tar substances.[4]

Synthesis via Pyridine N-Oxide

This route involves the oxidation of pyridine to pyridine N-oxide, followed by chlorination and subsequent deoxygenation. While this multi-step process may seem more complex, it can offer high yields and regioselectivity, particularly for the synthesis of specific derivatives. The deoxygenation of this compound N-oxide, for instance, can proceed with very high efficiency.

Step 1: Synthesis of Pyridine N-Oxide In a flask, 110 g of pyridine is stirred, and 250 ml of 40% peracetic acid is added at a rate that maintains the temperature at 85°C. After the addition, the mixture is stirred until the temperature drops to 40°C. The resulting pyridine N-oxide can be isolated as the hydrochloride salt or as the free base by vacuum distillation.[8]

Step 2: Chlorination and Deoxygenation (Conceptual) The pyridine N-oxide is then chlorinated using an appropriate chlorinating agent. The resulting this compound N-oxide is subsequently deoxygenated to yield this compound. Specific, detailed protocols for the chlorination of pyridine N-oxide to the 2,6-dichloro derivative were not abundant in the searched literature, but this represents a viable theoretical pathway.

Sandmeyer-type Reaction for Substituted Derivatives

The Sandmeyer reaction provides a method to introduce a chloro group by diazotization of an amino group.[9] This is particularly useful for synthesizing specific, substituted this compound derivatives.

To a solution of 2-amino-6-chloropyridine-3,5-dicarbonitrile (B1296360) (3 g) and CuCl₂ (3.39 g) in dry acetonitrile (B52724) (150 ml), isopentyl nitrite (2.95 g) is added. The mixture is heated at 65°C for 5 hours. The solution is then acidified to pH 3 with 2N HCl and extracted with dichloromethane. The organic layers are dried, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography to yield This compound-3,5-dicarbonitrile (B170279) as a colorless solid (89% yield).[5]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.

Synthesis_Routes cluster_direct Direct Chlorination Pyridine Pyridine Chlorination_Direct Chlorination (High Temp/UV) Pyridine->Chlorination_Direct Cl₂ Mixture Mixture of Chlorinated Pyridines Chlorination_Direct->Mixture Purification Purification Mixture->Purification DCP This compound Purification->DCP

Direct chlorination of pyridine to this compound.

Two_Step_Chlorination cluster_twostep Two-Step Chlorination Pyridine2 Pyridine Chlorination1 Chlorination Pyridine2->Chlorination1 Cl₂ TwoCP 2-Chloropyridine Chlorination1->TwoCP Chlorination2 Chlorination TwoCP->Chlorination2 Cl₂ DCP2 This compound Chlorination2->DCP2

Two-step chlorination via 2-chloropyridine intermediate.

N_Oxide_Route cluster_noxide Pyridine N-Oxide Route Pyridine3 Pyridine Oxidation Oxidation Pyridine3->Oxidation Peracetic Acid PyNO Pyridine N-Oxide Oxidation->PyNO Chlorination3 Chlorination PyNO->Chlorination3 Chlorinating Agent DCPNO This compound N-Oxide Chlorination3->DCPNO Deoxygenation Deoxygenation DCPNO->Deoxygenation DCP3 This compound Deoxygenation->DCP3

Synthesis of this compound via a pyridine N-oxide intermediate.

Sandmeyer_Route cluster_sandmeyer Sandmeyer-type Reaction AminoCP 2-Amino-6-chloropyridine derivative Diazotization Diazotization AminoCP->Diazotization Isopentyl Nitrite Diazonium Diazonium Salt Diazotization->Diazonium Substitution Substitution Diazonium->Substitution CuCl₂ DCP_Derivative This compound derivative Substitution->DCP_Derivative

Sandmeyer-type synthesis of a this compound derivative.

Conclusion

The choice of a synthetic route for this compound derivatives is a multifaceted decision that depends on the desired scale of production, the required purity of the final product, and the availability of starting materials. For large-scale industrial production where cost is a primary driver, direct chlorination of pyridine may be considered, despite its drawbacks in selectivity. For laboratory-scale synthesis and the production of high-purity materials, the liquid-phase chlorination of 2-chloropyridine offers a more controlled and efficient alternative. The pyridine N-oxide and Sandmeyer reaction routes provide valuable options for the synthesis of specific, functionalized derivatives that may not be accessible through direct chlorination methods. Researchers and process chemists must carefully weigh the advantages and disadvantages of each route to select the most appropriate method for their specific application.

References

Validating the Structure of 2,6-Dichloropyridine: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the structural validation of 2,6-dichloropyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related monochloro- and dichloro-pyridine isomers, supported by experimental data and detailed protocols.

The precise structural elucidation of small organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide focuses on the validation of the this compound structure through a comprehensive analysis of its ¹H and ¹³C NMR spectra. To provide a clear and objective assessment, the spectral data is compared with that of two structural analogs: 2-chloropyridine (B119429) and 3,5-dichloropyridine.

Comparative Analysis of ¹H and ¹³C NMR Data

The substitution pattern of chlorine atoms on the pyridine (B92270) ring significantly influences the chemical shifts and coupling constants of the remaining protons and carbons. By comparing the NMR data of this compound with its isomers, a clear and unambiguous structural assignment can be made.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3, H-57.28d8.1
H-47.70t8.1
2-Chloropyridine H-3~7.32m-
H-4~7.64m-
H-5~7.23m-
H-6~8.39m-
3,5-Dichloropyridine H-2, H-68.35d2.0
H-47.65t2.0

Note: The chemical shifts for 2-chloropyridine are approximate as they are part of a more complex splitting pattern. "d" denotes a doublet, "t" a triplet, and "m" a multiplet.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbonChemical Shift (δ, ppm)
This compound C-2, C-6151.0
C-3, C-5124.5
C-4140.0
2-Chloropyridine C-2150.2
C-3123.0
C-4139.0
C-5122.5
C-6149.8
3,5-Dichloropyridine C-2, C-6147.5
C-3, C-5136.0
C-4138.0

The symmetry of this compound is evident in its NMR spectra. In the ¹H NMR spectrum, the equivalence of H-3 and H-5 results in a single doublet, while H-4 appears as a triplet due to coupling with the two adjacent protons. This contrasts with the more complex spectra of the less symmetrical 2-chloropyridine. Similarly, the ¹³C NMR spectrum of this compound displays only three distinct signals, corresponding to the pairs of equivalent carbons (C-2/C-6, C-3/C-5) and the unique C-4 carbon. This is a clear distinguishing feature when compared to the five and three distinct signals observed for 2-chloropyridine and 3,5-dichloropyridine, respectively.

Experimental Protocol

The following is a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like dichloropyridines.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid compound or dispense 10-50 µL of the liquid compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Transfer the solution into a standard 5 mm NMR tube.

2. NMR Instrument Setup:

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks. This is typically an automated process on modern spectrometers.

3. ¹H NMR Acquisition:

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

  • Set the number of scans to be acquired (typically 8 to 16 for a reasonably concentrated sample).

  • Set the relaxation delay (D1) to an appropriate value (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.

  • Acquire the Free Induction Decay (FID).

4. ¹³C NMR Acquisition:

  • Switch the spectrometer to the ¹³C channel.

  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • Use a standard pulse sequence with proton decoupling (e.g., a 30° or 45° pulse).

  • Set the number of scans to be acquired (this will be significantly higher than for ¹H NMR, typically ranging from 128 to 1024 scans or more, depending on the sample concentration).

  • Set the relaxation delay (D1) to an appropriate value (e.g., 2 seconds).

  • Acquire the FID.

5. Data Processing:

  • Apply a Fourier transform to the acquired FID to obtain the NMR spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the internal standard (TMS) to 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

  • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Logical Workflow for Structural Validation

The process of validating the structure of this compound using NMR spectroscopy follows a logical progression, as illustrated in the diagram below.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Comparative Validation cluster_3 Conclusion Sample_Preparation Sample Preparation H1_NMR_Acquisition ¹H NMR Acquisition Sample_Preparation->H1_NMR_Acquisition C13_NMR_Acquisition ¹³C NMR Acquisition Sample_Preparation->C13_NMR_Acquisition H1_Data_Analysis ¹H Data Analysis (Chemical Shift, Multiplicity, Coupling) H1_NMR_Acquisition->H1_Data_Analysis C13_Data_Analysis ¹³C Data Analysis (Number of Signals, Chemical Shift) C13_NMR_Acquisition->C13_Data_Analysis Comparison_with_Alternatives Comparison with 2-Chloropyridine & 3,5-Dichloropyridine H1_Data_Analysis->Comparison_with_Alternatives C13_Data_Analysis->Comparison_with_Alternatives Structure_Validation Structure Validation of This compound Comparison_with_Alternatives->Structure_Validation

Caption: Workflow for the structural validation of this compound using NMR.

This systematic approach, combining high-quality data acquisition with a rigorous comparative analysis, provides irrefutable evidence for the structural assignment of this compound. The distinct spectral features, driven by the molecule's symmetry and the electronic effects of the chlorine substituents, serve as a clear fingerprint for its identification.

Confirming the Identity of 2,6-Dichloropyridine: A Comparative Guide to Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a critical prerequisite for advancing research and ensuring the quality of pharmaceutical products. 2,6-Dichloropyridine, a key intermediate in the synthesis of various active pharmaceutical ingredients, requires precise structural confirmation.[1] This guide provides an objective comparison of mass spectrometry with other analytical techniques for the identification of this compound, supported by experimental data and detailed protocols.

Mass Spectrometry for the Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it offers high sensitivity and specificity for the identification and quantification of this compound.

The mass spectrum of this compound (C₅H₃Cl₂N) is characterized by a distinct molecular ion peak and a specific isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The molecular weight of this compound is 147.99 g/mol .[1][2][3]

The general workflow for the mass spectrometric analysis of a sample is depicted below.

MS_Workflow cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection & Data Processing cluster_3 Result Sample Sample Injection (e.g., GC or LC) Ionization Ionization (e.g., EI, ESI) Sample->Ionization Vaporized Molecules MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Separated Ions DataSystem Data System Detector->DataSystem Signal MassSpectrum Mass Spectrum (m/z vs. Intensity) DataSystem->MassSpectrum

Caption: General workflow for mass spectrometry analysis.

Quantitative Data Summary

The key to identifying this compound via mass spectrometry lies in its characteristic mass spectrum, particularly the molecular ion and its fragmentation pattern. Electron Ionization (EI) is a common technique used in GC-MS that results in predictable fragmentation.

Ion Predicted m/z Relative Abundance Notes
[M]⁺147/149/151HighMolecular ion peak cluster. The M, M+2, and M+4 peaks are due to the two chlorine isotopes (³⁵Cl and ³⁷Cl) and should appear in an approximate 9:6:1 ratio.[4]
[M-Cl]⁺112/114HighLoss of a chlorine atom. This is often a major fragment. The NIST Mass Spectrometry Data Center lists m/z 112 as the top peak.[5]
[M-Cl-HCN]⁺85/87ModerateSubsequent loss of hydrogen cyanide from the [M-Cl]⁺ fragment.
[C₄H₂]⁺50LowFurther fragmentation of the pyridine (B92270) ring.

Data compiled from the NIST Mass Spectrometry Data Center and predicted fragmentation patterns.[5]

Comparison with Alternative Analytical Techniques

While mass spectrometry is highly effective, a combination of analytical techniques is often employed for unambiguous structural confirmation.

Technique Information Provided Advantages for this compound Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity and specificity; provides molecular formula confirmation through isotopic patterns.Isomers may have similar mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical environment of ¹H, ¹³C, and ¹⁵N nuclei.Provides detailed information about the molecular structure and connectivity of atoms. Can distinguish between isomers.[5][6][7]Lower sensitivity than MS; requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of functional groups and bond vibrations.Provides a characteristic "fingerprint" based on vibrational frequencies of C-Cl, C=C, and C=N bonds.[2][5]Does not provide information on molecular weight or the overall arrangement of atoms.
Gas Chromatography (GC) Retention time.Excellent for separating volatile compounds like this compound from a mixture. When coupled with a Flame Ionization Detector (FID), it is robust for quantification.Does not provide structural information on its own.

The logical relationship and complementary nature of these techniques in confirming a chemical structure are illustrated below.

Tech_Comparison cluster_techniques Analytical Techniques cluster_info Information Obtained Compound Unknown Compound (e.g., this compound) MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR GC Gas Chromatography Compound->GC MW Molecular Weight & Isotopic Pattern MS->MW Structure Atomic Connectivity & Chemical Environment NMR->Structure FunctionalGroups Functional Groups IR->FunctionalGroups Purity Purity & Retention Time GC->Purity Confirmed_ID Confirmed Identity

References

2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Among the vast array of building blocks, halopyridines play a crucial role as precursors in the synthesis of a multitude of biologically active compounds and functional materials. This guide provides an objective comparison of the efficacy of 2,6-dichloropyridine with other commonly used reagents in pivotal cross-coupling reactions, supported by experimental data and detailed protocols.

Executive Summary

This compound serves as a versatile and cost-effective reagent in various palladium-catalyzed cross-coupling reactions. Its reactivity, while generally lower than its bromo- and iodo- counterparts, offers advantages in terms of cost and the potential for selective mono-functionalization. This guide will delve into a comparative analysis of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a clear perspective on its performance against alternative reagents.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of the halide on the pyridine (B92270) ring significantly impacts reactivity, with the general trend being I > Br > Cl. While this compound is less reactive than its bromo- and iodo- analogs, its use is often favored due to lower cost. Achieving high yields with this compound typically necessitates more robust catalytic systems, often employing bulky, electron-rich phosphine (B1218219) ligands.

Table 1: Comparison of Halopyridine Reactivity in Suzuki-Miyaura Coupling

ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012~70-85[1]
2-Amino-6-bromopyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O904>90[2]
2-Amino-6-chloropyridinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O10018~80-95[2]
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O1000.3380[3]

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Chloropyridine (B119429) Derivative

A general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative is as follows:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Add the degassed solvent system (e.g., dioxane/water 4:1).

  • The reaction mixture is then stirred at the specified temperature (typically 80-120 °C) for the required time, and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[1]

Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add 2-chloropyridine, boronic acid, and base to flask B Add Pd precatalyst and ligand A->B C Add degassed solvent B->C D Heat and stir reaction mixture C->D E Monitor progress (TLC/LC-MS) D->E F Cool, dilute, and extract E->F G Wash, dry, and concentrate F->G H Purify by column chromatography G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Comparative Analysis

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. While aryl bromides are generally more reactive, advancements in catalyst technology have made the amination of aryl chlorides, including this compound, highly efficient. The choice between a chloro or bromo derivative often comes down to a balance of cost, reactivity, and the specific amine being coupled.

Table 2: Comparison of Reagents in Buchwald-Hartwig Amination

ReagentAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidineDibutylaminePd(OAc)₂ / dppbLiHMDSTHF0195[4]
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuToluenereflux694
2-BromopyridineMorpholinePd₂(dba)₃ / RuPhosLiHMDSToluene1001683
2,4-DichloropyridineAniline DerivativesPd(OAc)₂ / XPhosK₂CO₃Dioxane1000.5>90

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

A typical procedure for the Buchwald-Hartwig amination of an aryl chloride is as follows:

  • To a 2-necked flask under a nitrogen atmosphere, add the palladium precatalyst (e.g., bis(dibenzylideneacetone)palladium(0), 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Add the solvent (e.g., toluene) and stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.).

  • The resulting mixture is stirred at reflux for the specified time.

  • After cooling to room temperature, the reaction is quenched with water.

  • The organic layer is separated, washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L_n PdII_1 L_nPd(II)(Ar)X Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 [L_nPd(II)(Ar)(HNR'R'')]+X- PdII_1->PdII_2 Amine Coordination (HNR'R'') PdII_3 L_nPd(II)(Ar)(NR'R'') PdII_2->PdII_3 Deprotonation (Base) PdII_3->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_3->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: A Comparative Analysis

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The reactivity trend of halopyridines (I > Br > Cl) is also observed in this reaction. This compound can undergo Sonogashira coupling, but often requires more forcing conditions compared to its bromo and iodo counterparts. However, its di-functionality allows for sequential or double couplings, offering a pathway to more complex molecular architectures.

Table 3: Comparison of Halopyridines in Sonogashira Coupling

ReagentAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
3,5-Dibromo-2,6-dichloropyridine (B8238365)Various terminal alkynesPd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt - 60Good to excellent[5][6]
4,6-Dichloro-2-pyroneTerminal acetylenesPd(dba)₂ / PPh₃ / CuIi-Pr₂NEtDioxane100Good[7]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt25[8]

Experimental Protocol: Sonogashira Coupling of 3,5-Dibromo-2,6-dichloropyridine

A representative procedure for the Sonogashira coupling is as follows:

  • To a solution of 3,5-dibromo-2,6-dichloropyridine (1.0 equiv) in a suitable solvent (e.g., THF), add the terminal alkyne (1.1-2.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

  • A base, typically an amine such as triethylamine (B128534) or diisopropylamine, is added to the mixture.

  • The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • The reaction progress is monitored by TLC or GC.

  • After completion, the reaction mixture is worked up by filtration to remove the ammonium (B1175870) salt, followed by extraction and purification of the product by column chromatography.[5][6]

Sonogashira Coupling Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve halopyridine and alkyne in solvent B Add Pd catalyst, Cu(I) co-catalyst, and base A->B C Stir at appropriate temperature B->C D Monitor reaction progress C->D E Filter and extract D->E F Purify by column chromatography E->F

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Conclusion

This compound stands as a valuable and economically viable reagent in the synthetic chemist's toolbox. While its reactivity in palladium-catalyzed cross-coupling reactions is generally lower than its bromo- and iodo-containing counterparts, this can be overcome with the use of modern, highly active catalyst systems. The choice of this compound over other halopyridines will depend on a careful consideration of factors including cost, desired reactivity, and the specific synthetic target. This guide provides a foundational understanding and practical data to aid researchers in making informed decisions for their synthetic endeavors.

References

A Comparative Guide to Analytical Standards for the Purity Assessment of 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. 2,6-Dichloropyridine is a crucial intermediate in the synthesis of various pharmaceutical and agricultural compounds, making the accurate assessment of its purity a critical step in quality control and experimental reproducibility.[1][2] This guide provides a comparative overview of the analytical standards and methodologies available for determining the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Commercial Analytical Standards

A variety of commercial-grade this compound is available, each with a specified purity level. These standards serve as a benchmark for analytical method development and as a reference for quantifying the purity of in-house samples. The selection of an appropriate standard is often the first step in establishing a reliable purity assessment workflow.

SupplierProduct Name/NumberStated Purity (Assay)Analytical Method for Assay
Sigma-Aldrich This compound (Aldrich-D73707)98%Not specified on product page
Thermo Scientific Chemicals This compound, 98% (A14532)≥97.5%Gas Chromatography (GC)
Pharmaffiliates This compound (PA 27 0026219)Not specified; sold as a reference standardAccompanied by a Certificate of Analysis (COA)
A Chemtek This compound98+%Not specified on product page

Note: The stated purity of these commercial products is typically determined by GC or HPLC. It is essential to consult the Certificate of Analysis (COA) for lot-specific purity data and the methodology used.

Purity Assessment Methodologies

The most common and effective techniques for the purity assessment of this compound are chromatographic methods, namely HPLC and GC. These methods are adept at separating the main compound from its potential impurities.

Common Impurities

The purity assessment of this compound must account for potential impurities that may arise during its synthesis. Common impurities can include:

  • Unreacted Starting Materials: Such as 2-chloropyridine.[3][4]

  • Isomeric Impurities: Other isomers of dichloropyridine that may form during the chlorination of pyridine.[3]

  • Over-chlorinated Byproducts: Such as 2,3,6-trichloropyridine (B1294687) and 2,3,5,6-tetrachloropyridine.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is often suitable.[5]

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape.[5] A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 260 nm).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For precise quantification of specific impurities, certified reference standards of those impurities are necessary to generate a calibration curve.

HPLC Performance Characteristics
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Common Impurities Detected Isomers, starting materials, and byproducts with different polarities.
Advantages High resolution, high sensitivity, suitable for non-volatile compounds, and well-established in pharmaceutical analysis.[2]
Limitations May require specific reference standards for impurity identification and quantification.
Gas Chromatography (GC)

GC is a highly effective method for the analysis of volatile compounds like this compound. It is frequently used for quality control by suppliers.[6]

Experimental Protocol: Gas Chromatography with Flame Ionization Detection (GC-FID)

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column with a non-polar or mid-polar stationary phase, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is calculated based on the area percent of the main peak in the chromatogram. The FID response is generally proportional to the mass of carbon, making it suitable for purity assessment without requiring a reference standard for every impurity.

GC Performance Characteristics
Principle Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.
Common Impurities Detected Volatile starting materials (2-chloropyridine), related isomers, and over-chlorinated byproducts.[4]
Advantages High efficiency and resolution for volatile compounds, sensitive FID detector, and often used for official purity assays.[6]
Limitations Not suitable for non-volatile impurities. Thermal degradation of the sample is a possibility.

Workflow and Visualization

The process of assessing the purity of this compound involves several key steps, from selecting a standard to the final data analysis. The following diagram illustrates a typical workflow.

Purity_Assessment_Workflow cluster_prep Preparation & Setup cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Obtain this compound Sample Method Choose Analytical Method (HPLC or GC) Sample->Method Standard Select Commercial Analytical Standard Preparation Prepare Sample and Standard Solutions Standard->Preparation Method->Preparation Instrumentation Instrument Setup & Calibration Preparation->Instrumentation Injection Inject Sample into HPLC or GC System Instrumentation->Injection Separation Chromatographic Separation Injection->Separation Detection Signal Detection (UV or FID) Separation->Detection Integration Peak Integration & Chromatogram Generation Detection->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation Report Generate Certificate of Analysis / Report Calculation->Report

Caption: Workflow for Purity Assessment of this compound.

This guide provides a foundational comparison of analytical standards and methods for the purity assessment of this compound. The choice between HPLC and GC will depend on the specific impurities of interest, available instrumentation, and the desired level of sensitivity and accuracy. For regulatory purposes, a validated method following ICH guidelines is essential.

References

spectroscopic comparison of 2,6-Dichloropyridine and its N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of 2,6-Dichloropyridine and its corresponding N-oxide. The introduction of an N-oxide functional group significantly alters the electronic and steric properties of the pyridine (B92270) ring, leading to distinct changes in its interaction with electromagnetic radiation. Understanding these differences is crucial for the unambiguous identification, characterization, and quality control of these compounds in various research and development settings. This report details the variations observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by experimental data and protocols.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and this compound N-oxide.

Table 1: ¹H and ¹³C NMR Spectroscopic Data
CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
This compound ¹H~7.65t~7.8H-4
~7.25d~7.8H-3, H-5
¹³C~150.7--C-2, C-6
~140.1--C-4
~125.6--C-3, C-5
This compound N-oxide ¹H~7.45d~6.4H-3, H-5[1]
~7.13t~6.8H-4[1]
¹³C~141.5--C-2, C-6
~126.9--C-4
~123.8--C-3, C-5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopic Data
CompoundWavenumber (cm⁻¹)Vibrational Mode Assignment
This compound ~3060C-H stretch (aromatic)
~1560, 1420C=C/C=N ring stretch
~1150C-H in-plane bend
~780C-Cl stretch
~730C-H out-of-plane bend
This compound N-oxide ~3080C-H stretch (aromatic)
~1600, 1450C=C/C=N ring stretch
~1250N-O stretch
~1160C-H in-plane bend
~830C-Cl stretch
~760C-H out-of-plane bend
Table 3: Mass Spectrometry (MS) Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 147/149/151 (Cl isotope pattern)112 ([M-Cl]⁺), 77 ([M-2Cl]⁺)
This compound N-oxide 163/165/167 (Cl isotope pattern)147/149/151 ([M-O]⁺), 112 ([M-O-Cl]⁺)
Table 4: UV-Vis Spectroscopic Data
Compoundλmax (nm)SolventMolar Absorptivity (ε)
This compound ~265Ethanol~3000
This compound N-oxide ~280Ethanol~10000

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound was dissolved in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.

  • ¹H NMR Acquisition: Standard one-dimensional proton spectra were acquired with a spectral width of -2 to 12 ppm. Typically, 16 to 64 scans were accumulated for each sample.

  • ¹³C NMR Acquisition: Proton-decoupled carbon spectra were acquired with a spectral width of 0 to 200 ppm. A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Sample Preparation:

    • KBr Pellet Method: Approximately 1-2 mg of the solid sample was finely ground with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly onto the ATR crystal, and pressure was applied to ensure good contact.

  • Data Acquisition: Spectra were recorded in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of the sample was prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions: A suitable capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from a low initial temperature to a final temperature to ensure good separation.

  • MS Conditions: The ion source temperature was maintained at 230 °C, and the electron energy was set to 70 eV. Mass spectra were recorded over a mass range of m/z 40-300.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Stock solutions of the compounds were prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). Serial dilutions were made to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm. A baseline correction was performed using the solvent as a blank. The wavelength of maximum absorbance (λmax) was determined.

Mandatory Visualization

Spectroscopic_Comparison_Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Comparison cluster_interpretation Interpretation Compound1 This compound NMR NMR (¹H, ¹³C) Compound1->NMR IR IR Compound1->IR MS Mass Spec. Compound1->MS UV UV-Vis Compound1->UV Compound2 This compound N-oxide Compound2->NMR Compound2->IR Compound2->MS Compound2->UV NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (N-O stretch) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data UV_Data λmax Molar Absorptivity UV->UV_Data Interpretation Structural Elucidation Effect of N-Oxide Group NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation UV_Data->Interpretation

Caption: Workflow for the spectroscopic comparison of the two compounds.

The introduction of the N-oxide group leads to several key spectroscopic changes:

  • NMR Spectroscopy: In the ¹H NMR spectrum of this compound N-oxide, the aromatic protons experience a noticeable upfield shift compared to the parent pyridine. This is attributed to the electron-donating character of the N-oxide group, which increases the electron density on the pyridine ring. A similar upfield shift is observed for the ring carbons in the ¹³C NMR spectrum.

  • Infrared Spectroscopy: The most significant difference in the IR spectra is the appearance of a strong absorption band around 1250 cm⁻¹ for this compound N-oxide, which is characteristic of the N-O stretching vibration. This peak is absent in the spectrum of this compound.

  • Mass Spectrometry: The molecular ion peak of this compound N-oxide is observed at m/z 163, which is 16 mass units higher than that of this compound (m/z 147), corresponding to the addition of an oxygen atom. A characteristic fragmentation pathway for the N-oxide is the loss of an oxygen atom ([M-16]⁺), resulting in a fragment ion with the same m/z as the molecular ion of this compound.

  • UV-Vis Spectroscopy: The N-oxide derivative exhibits a bathochromic shift (a shift to longer wavelength) in its λmax compared to this compound. This is accompanied by a significant increase in the molar absorptivity (hyperchromic effect), indicating a more extended π-conjugated system due to the contribution of the N-oxide group.

This comparative guide highlights the distinct spectroscopic signatures of this compound and its N-oxide, providing a valuable resource for their identification and characterization in complex chemical environments.

References

A Comparative Study of Halogen Displacement in Dichloropyridines for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regioselective functionalization of dichloropyridines is a cornerstone of modern synthetic chemistry. This guide provides a comprehensive comparison of the halogen displacement reactions in 2,4-, 2,6-, and 3,5-dichloropyridine (B137275) isomers, supported by experimental data and detailed protocols. Understanding the nuanced reactivity of these isomers is critical for the rational design of novel pharmaceuticals and agrochemicals.

The pyridine (B92270) scaffold is a ubiquitous motif in biologically active molecules. The introduction of substituents onto the pyridine ring via nucleophilic aromatic substitution (SNAr) of dichlorinated precursors is a powerful and frequently employed synthetic strategy. The position of the chlorine atoms on the pyridine ring dramatically influences the substrate's reactivity and the regioselectivity of the halogen displacement. This guide will delve into these differences, providing a clear comparison to aid in synthetic planning.

Principles of Reactivity in Dichloropyridines

The reactivity of a chloro-substituted pyridine in SNAr reactions is primarily governed by the electron-withdrawing effect of the ring nitrogen atom. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, which are thereby activated towards nucleophilic attack. The negative charge of the intermediate Meisenheimer complex is effectively stabilized by delocalization onto the electronegative nitrogen atom when the attack occurs at these positions. Conversely, the meta positions (C3, C5) are significantly less activated.[1][2]

This leads to a general order of reactivity for halogen displacement on the pyridine ring: C4/C6 > C2 >> C3/C5.

Comparative Reactivity of Dichloropyridine Isomers

Reaction with Amines (Amination)

Nucleophilic substitution with amines is a widely used transformation. The following data summarizes typical outcomes for the mono-amination of dichloropyridine isomers.

Dichloropyridine IsomerNucleophileConditionsMajor Product(s)Yield (%)Regioselectivity (Major:Minor)
2,4-Dichloropyridine PiperidineEthanol, Reflux, 8-24h2-Chloro-4-(piperidin-1-yl)pyridineHigh>95:5 (C4:C2)
AnilineIsopropanol, HCl (cat.), 90°C, 2h2-Chloro-4-anilinopyridineGoodHigh C4 selectivity
2,6-Dichloropyridine MorpholineEthanol, Reflux, 8-24h2-Chloro-6-morpholinopyridineHighN/A (symmetrical)
BenzylamineDMSO, K₂CO₃, 90°C, 24h2-(Benzylamino)-6-chloropyridineGoodN/A (symmetrical)
3,5-Dichloropyridine AmmoniaHigh Temp, Pressure3-Amino-5-chloropyridineModerateN/A (symmetrical)
PiperidineHarsh conditions (e.g., high temp/pressure)Low conversionLowN/A (symmetrical)

Note: "High" and "Good" yields are qualitative descriptors used when precise percentages were not available in a directly comparable format.

Reaction with Alkoxides

Reaction with alkoxides, such as sodium methoxide, is another common method for functionalizing dichloropyridines.

Dichloropyridine IsomerNucleophileConditionsMajor ProductYield (%)
2,4-Dichloropyridine Sodium MethoxideMethanol (B129727), Reflux2-Chloro-4-methoxypyridineHigh
This compound Sodium MethoxideMethanol, Reflux2-Chloro-6-methoxypyridineHigh
3,5-Dichloropyridine Sodium MethoxideMethanol, High TempLow to no reactionVery Low

Experimental Protocols

The following are generalized experimental protocols for the nucleophilic aromatic substitution on dichloropyridines.

Protocol 1: General Procedure for Amination of Dichloropyridines

Materials:

  • Dichloropyridine isomer (1.0 eq.)

  • Amine nucleophile (1.0-1.2 eq.)

  • Base (e.g., K₂CO₃, Et₃N, or DIPEA, 1.5-2.0 eq.) (optional, depending on the amine and substrate)

  • Solvent (e.g., Ethanol, DMSO, DMF, or NMP)

Procedure:

  • To a solution of the dichloropyridine in a suitable solvent, add the amine nucleophile and, if necessary, a base.

  • Stir the reaction mixture at a temperature ranging from room temperature to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired mono-substituted product.

Protocol 2: General Procedure for Alkoxylation of Dichloropyridines

Materials:

  • Dichloropyridine isomer (1.0 eq.)

  • Sodium alkoxide (e.g., sodium methoxide, 1.0-1.2 eq.) or alcohol and a strong base (e.g., NaH)

  • Anhydrous alcohol solvent corresponding to the alkoxide (e.g., methanol for sodium methoxide)

Procedure:

  • Dissolve the dichloropyridine in the anhydrous alcohol.

  • Add the sodium alkoxide portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and carefully quench with water.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Influencing Factors

To further elucidate the principles discussed, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow and the factors influencing regioselectivity.

G cluster_0 Reaction Setup cluster_1 Monitoring & Work-up cluster_2 Purification & Analysis Reactants Dichloropyridine Isomer + Nucleophile Solvent & Base Select Solvent & Base (if needed) Reactants->Solvent & Base Reaction Combine and Stir (Control Temperature) Solvent & Base->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench Reaction & Solvent Removal Monitoring->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

A generalized experimental workflow for SNAr reactions.

G cluster_0 Electronic Factors cluster_1 Reaction Conditions Regioselectivity Regioselectivity Position Position of Cl (ortho, para vs. meta) Position->Regioselectivity Substituents Other Ring Substituents (EWG/EDG) Substituents->Regioselectivity Nucleophile Nature of Nucleophile (Hard vs. Soft, Sterics) Nucleophile->Regioselectivity Solvent Solvent Polarity & H-bonding Solvent->Regioselectivity Temperature Reaction Temperature Temperature->Regioselectivity

Key factors influencing regioselectivity in dichloropyridine SNAr.

Conclusion

The comparative analysis of dichloropyridine isomers reveals distinct reactivity patterns that are crucial for synthetic planning. The 2,4- and 2,6-isomers are significantly more reactive towards nucleophilic aromatic substitution than the 3,5-isomer. In 2,4-dichloropyridine, there is a strong preference for substitution at the C4 position. In contrast, the two chlorine atoms in this compound are equivalent, simplifying mono-substitution. The 3,5-dichloro isomer is the least reactive and generally requires more forcing conditions for halogen displacement. A thorough understanding of these reactivity trends and the influence of reaction parameters enables chemists to strategically design and execute the synthesis of complex pyridine-containing molecules with high efficiency and selectivity.

References

A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Performance in the Functionalization of a Key Pyridine Intermediate.

2,6-Dichloropyridine is a versatile heterocyclic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its two chlorine atoms provide reactive sites for functionalization, primarily through transition metal-catalyzed cross-coupling reactions. This guide presents a comparative benchmark of this compound's performance in three pivotal reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering a valuable resource for optimizing synthetic strategies.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a fundamental method for creating carbon-carbon bonds. In the context of this compound, this reaction is instrumental in introducing aryl or alkyl substituents. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity.

A study on the exhaustive Suzuki-Miyaura reaction of this compound with alkyl boronic pinacol (B44631) esters highlights the effectiveness of a palladium-based catalyst system.[3] The use of a sterically encumbered alkyl phosphine (B1218219) ligand in conjunction with a specific base was found to be crucial for achieving high yields of the dialkylated product.[3]

Table 1: Performance of this compound in a Suzuki-Miyaura Dialkylation Reaction [3]

EntryReactant 1Reactant 2 (equiv.)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compoundHeptyl boronic pinacol ester (2.3)Pd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)100Not Specified94
22,6-DibromopyridineHeptyl boronic pinacol ester (2.3)Pd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O (4:1)100Not Specified94

Experimental Protocol: Suzuki-Miyaura Dialkylation of this compound [3]

A reaction vessel is charged with this compound (1.0 equiv), heptyl boronic pinacol ester (2.3 equiv), Palladium(II) acetate (B1210297) (1 mol%), and Ad₂PⁿBu (3 mol%). A 4:1 mixture of dioxane and water is added as the solvent, followed by the addition of Lithium tert-butoxide (LiOᵗBu) as the base. The mixture is then heated to 100 °C and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS). The product, 2,6-diheptylpyridine, is then isolated and purified using standard procedures.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification R1 This compound Mix Combine Reactants, Catalyst, Base, and Solvent R1->Mix R2 Heptyl boronic pinacol ester R2->Mix Catalyst Pd(OAc)₂ / Ad₂PⁿBu Catalyst->Mix Base LiOᵗBu Base->Mix Solvent Dioxane/H₂O Solvent->Mix Heat Heat to 100 °C Mix->Heat Quench Reaction Quench Heat->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product Isolated 2,6-diheptylpyridine Purify->Product

A generalized workflow for the Suzuki-Miyaura dialkylation of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing conjugated systems. The reactivity of the halogen atoms in polyhalogenated pyridines can be selectively exploited.

In a study involving 3,5-dibromo-2,6-dichloropyridine (B8238365), Sonogashira cross-coupling reactions were performed to selectively introduce alkynyl groups.[4] This work provides insights into the conditions required for such transformations, which can be extrapolated to the functionalization of this compound.

Table 2: Catalyst Performance in a Sonogashira-type Coupling of a Dihalogenated Pyridine

EntryReactant 1Reactant 2Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13,5-Dibromo-2,6-dichloropyridinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Piperidine (B6355638)DMF606~85-95

Note: Yields are based on analogous reactions with polyhalogenated pyridines as direct comparative data for a simple Sonogashira coupling of this compound was not available in a single study.[5]

Experimental Protocol: General Sonogashira Coupling [6]

In a reaction flask, the aryl halide (1.0 equiv), terminal alkyne (1.2 equiv), and a suitable base such as triethylamine (B128534) or piperidine (2.0 equiv) are dissolved in a solvent like THF or DMF. The solution is then degassed, and the palladium catalyst, for instance, Pd(PPh₃)₂Cl₂ (0.02 equiv), and the copper(I) co-catalyst, CuI (0.04 equiv), are added. The reaction mixture is stirred at room temperature or heated as required until completion.

Sonogashira_Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Catalyst ArX This compound (Ar-X) ArX->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal CuC_CR Cu(I)-C≡CR CuC_CR->Transmetal ArPdC_CR Ar-Pd(II)-C≡CR Transmetal->ArPdC_CR RedElim Reductive Elimination ArPdC_CR->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product

Catalytic cycle for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[7] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The performance of this reaction is highly dependent on the choice of ligand and base.

While a direct head-to-head comparison for this compound was not found, a comparative guide for the amination of dichloropyrimidines provides valuable analogous data.[8] This comparison highlights the superior regioselectivity of the Buchwald-Hartwig amination over traditional nucleophilic aromatic substitution (SNAr).[8]

Table 3: Comparison of Buchwald-Hartwig Amination and SNAr for the Amination of a Dichlorinated Heterocycle [8]

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Regioselectivity Typically highGenerally low to moderate
Reaction Conditions Milder, often at or below room temperatureCan require elevated temperatures
Catalyst Requires a palladium catalyst and a specialized ligandTypically uncatalyzed
Substrate Scope Broad, tolerant of a wide range of aminesCan be limited by amine nucleophilicity
Cost & Complexity Higher cost and more complex setupLower cost and simpler setup
Key Advantage High regioselectivity, cleaner reactionsSimplicity and cost-effectiveness

Experimental Protocol: General Buchwald-Hartwig Amination [8]

A flame-dried flask is charged with the aryl chloride (e.g., this compound) (1.0 mmol), a palladium precatalyst, and a suitable ligand. The flask is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., THF or toluene) is added, followed by the amine (1.1 mmol) and a base (e.g., LiHMDS or NaOᵗBu) (2.0 mmol) at the appropriate temperature (e.g., 0 °C or room temperature). The reaction is stirred and monitored until completion.

Buchwald_Hartwig_Comparison Start This compound + Amine BH Buchwald-Hartwig Amination Start->BH SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr BH_Conditions Conditions: - Pd Catalyst - Ligand - Base - Mild Temperature BH->BH_Conditions BH_Product High Yield of Mono-aminated Product (High Regioselectivity) BH->BH_Product SNAr_Conditions Conditions: - Often Uncatalyzed - May require  elevated temp. SNAr->SNAr_Conditions SNAr_Product Mixture of Products (Lower Regioselectivity) SNAr->SNAr_Product

Logical comparison of Buchwald-Hartwig amination and SNAr for dichlorinated heterocycles.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,6-Dichloropyridine is critical for ensuring laboratory safety and environmental protection. As a toxic and irritant compound, all waste containing this chemical, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.[1] Adherence to institutional guidelines and local, state, and federal regulations is mandatory.[2][3]

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards and to use appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., Butyl rubber, Viton®) to prevent skin contact.[1]

  • Eye Protection: Use chemical safety goggles or a face shield.[2][4]

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.[1]

  • Respiratory Protection: Handle the chemical in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]

Spill Management: In the event of a spill, the area should be evacuated.

  • Small Spills: For minor spills, absorb the material with a non-combustible, inert absorbent such as sand or vermiculite.[1] The collected material should then be swept up and placed into a suitable, sealed container for disposal.[2][4]

  • Large Spills: For significant spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Quantitative Data: Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₃Cl₂N
Molecular Weight 147.99 g/mol
Appearance Off-white to slightly yellow solid, flakes, or powder
Melting Point 84 - 89 °C / 183.2 - 192.2 °F
Flash Point 110 °C / 230 °F
Autoignition Temperature 700 °C / 1292 °F
UN Number 2811
Hazard Class 6.1 (Toxic Solid)
Packing Group III

Source:[5][6][7]

Operational Disposal Plan

The standard and required procedure for disposing of this compound is through a licensed and approved waste disposal facility.[3][5][6][8] In-laboratory treatment or neutralization is not recommended due to the hazards involved and the lack of established, validated protocols.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • All materials contaminated with this compound (e.g., unused chemical, solutions, contaminated pipette tips, absorbent pads, and empty containers) must be classified as hazardous waste.[1]

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[1][2]

  • Containerization and Labeling:

    • Collect all this compound waste in a designated, leak-proof, and sealable hazardous waste container.[1][9] The original container can be used if it is in good condition.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms (e.g., "Acute Toxicity," "Irritant").[1][10]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[1]

    • The storage area should be away from incompatible materials and sources of ignition.[2][4]

  • Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.

    • The final disposal method will likely be controlled incineration at a permitted facility.[11] Do not pour this compound waste down the drain or dispose of it in regular trash.[3][5][11]

Experimental Protocols

No specific, validated experimental protocols for the in-laboratory neutralization or deactivation of this compound are available in the reviewed safety literature. The consistent recommendation from safety data sheets and chemical handling guides is to dispose of the chemical as hazardous waste through an approved disposal plant.[3][5][6] Attempting to neutralize the compound without a validated procedure could lead to hazardous reactions and unsafe byproducts.

Disposal Workflow Visualization

The following diagram illustrates the procedural workflow for the proper disposal of this compound waste from the laboratory.

G cluster_lab In-Laboratory Procedures cluster_ehs Waste Management Facility A 1. Waste Generation (Unused chemical, contaminated labware, solutions) B 2. Segregation (Keep separate from other incompatible waste streams) A->B Isolate C 3. Containerization (Use designated, sealed, leak-proof container) B->C Contain D 4. Labeling (Clearly mark with 'Hazardous Waste', chemical name, and hazard symbols) C->D Identify E 5. Temporary Storage (Store in secure Satellite Accumulation Area) D->E Store Safely F 6. Waste Collection (Scheduled pickup by EHS or licensed contractor) E->F Hand-off G 7. Final Disposal (Transport to an approved waste disposal plant for controlled incineration) F->G Process

References

Personal protective equipment for handling 2,6-Dichloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,6-Dichloropyridine

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1][2][3] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective Equipment (PPE)Specifications and Rationale
Eyes/Face Chemical safety goggles or eyeglassesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
Skin/Body Chemical-resistant laboratory coat and appropriate protective clothingTo prevent skin exposure.[4][5]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves before use and wash hands after handling.[1]
Respiratory NIOSH/MSHA-approved respiratorUse in a well-ventilated area or under a fume hood to keep airborne concentrations low.[4]

Step-by-Step Operational Plan for Handling this compound

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Pre-Operational Checks
  • Verify Equipment: Ensure that a properly functioning eyewash station and safety shower are readily accessible.[4]

  • Review Safety Data Sheet (SDS): Familiarize yourself with the specific hazards and emergency procedures.

  • Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4][5][6]

  • Assemble PPE: Don all required PPE as specified in Table 1 before handling the chemical.

Handling Procedure
  • Container Handling: Keep the container tightly closed when not in use.[4][5][6]

  • Dispensing: Minimize dust generation and accumulation during handling.[4][5][6] Avoid creating dusty conditions.[4][5]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[4][5][6]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][4][5][6] Do not eat, drink, or smoke in the handling area.[1][3][6]

Post-Handling
  • Decontamination: Clean the work area thoroughly after use.

  • PPE Removal: Remove and properly dispose of or decontaminate PPE. Contaminated clothing should be removed and washed before reuse.[4][5]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[1][4][5]

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Table 2: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[4][5]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention.[4][5]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][4][5] Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[4][5] Seek immediate medical attention.[1][4][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Collect waste material in a suitable, labeled, and closed container.[1]

Disposal Method
  • Dispose of contents and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][6] Do not dispose of with regular laboratory trash.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_ws Prepare Workspace prep_ppe->prep_ws handle_dispense Dispense Chemical prep_ws->handle_dispense handle_procedure Perform Procedure handle_dispense->handle_procedure cleanup_decon Decontaminate Area handle_procedure->cleanup_decon disp_collect Collect Waste handle_procedure->disp_collect cleanup_ppe Remove PPE cleanup_decon->cleanup_ppe cleanup_store Store Chemical cleanup_ppe->cleanup_store disp_dispose Dispose via Approved Vendor disp_collect->disp_dispose

Caption: Workflow for handling this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.